1-Hydroxycyclopropane-1-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-hydroxycyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c5-3(6)4(7)1-2-4/h7H,1-2H2,(H2,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHMIEZEXWDBJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synonyms and Applications of 1-Hydroxycyclopropane-1-carboxamide
[1]
Part 1: Executive Summary & Chemical Identity[1]
1-Hydroxycyclopropane-1-carboxamide is a geminal disubstituted cyclopropane derivative characterized by high conformational rigidity and hydrophilicity.[1] Unlike its more common analogue, 1-aminocyclopropanecarboxylic acid (ACC), this hydroxy-amide variant serves as a critical "stealth" motif in modern drug design.[1] It is increasingly utilized in Antibody-Drug Conjugates (ADCs) to modulate linker polarity and in small-molecule inhibitors targeting Autotaxin and Neuropeptide Y5 receptors.[1]
Chemical Identification Table
| Attribute | Detail |
| Primary Name | 1-Hydroxycyclopropane-1-carboxamide |
| CAS Registry Number | 137682-88-3 (Amide form) |
| Precursor CAS | 17994-25-1 (1-Hydroxycyclopropanecarboxylic acid) |
| Molecular Formula | C₄H₇NO₂ |
| Molecular Weight | 117.10 g/mol |
| SMILES | OC1(CC1)C(N)=O |
| InChI Key | NWNSIURBDQNMCZ-UHFFFAOYSA-N |
Synonyms & Nomenclature Variations
Researchers searching for this compound often encounter ambiguity due to the prominence of its acid precursor. The following hierarchy clarifies the naming conventions found in patent literature and chemical databases.
-
IUPAC / Systematic Names:
-
Database & Catalog Codes:
-
BLD Pharm: BD00984751
-
ChemSynthesis: 137682-88-3[1]
-
-
Related (Non-Synonymous) Compounds:
Part 2: Synthesis & Experimental Protocols
The synthesis of 1-Hydroxycyclopropane-1-carboxamide typically proceeds via the hydroxy-acid intermediate , which is itself derived from cyclization or diazotization strategies.[1]
Mechanistic Pathway Visualization
The following diagram illustrates the two primary synthetic routes: the Diazotization Route (from ACC) and the Malonate Cyclization Route .
Caption: Synthetic logic flow from commercially available precursors to the target amide.
Protocol A: Synthesis of the Precursor (Hydroxy-Acid)
Context: This step converts the amino group of ACC to a hydroxyl group via a diazonium intermediate, retaining the cyclopropane ring integrity.
-
Reagents: 1-Aminocyclopropanecarboxylic acid (1.0 eq), Sodium Nitrite (NaNO₂, 1.5 eq), Sulfuric Acid (H₂SO₄, 1M).
-
Procedure:
-
Dissolve 1-aminocyclopropanecarboxylic acid in 1M H₂SO₄ at 0°C.
-
Add aqueous NaNO₂ dropwise over 30 minutes, maintaining temperature <5°C to prevent ring opening.
-
Allow the mixture to warm to room temperature and stir for 12 hours (evolution of N₂ gas observed).
-
Extract with Ethyl Acetate (3x). Dry organic layer over Na₂SO₄ and concentrate in vacuo.
-
Yield: ~60-70% of 1-Hydroxycyclopropanecarboxylic acid (White solid).[1][9]
-
Protocol B: Conversion to 1-Hydroxycyclopropane-1-carboxamide
Context: Direct amidation of the alpha-hydroxy acid requires careful activation to avoid self-esterification (lactonization).[1]
-
Reagents: 1-Hydroxycyclopropanecarboxylic acid (1.0 eq), Thionyl Chloride (SOCl₂, 1.2 eq) or HATU (1.1 eq), Ammonium Chloride (NH₄Cl, 2.0 eq), DIPEA (3.0 eq), DMF/DCM.
-
Procedure (Coupling Route):
-
Dissolve the hydroxy-acid in dry DMF.[1]
-
Add DIPEA and HATU; stir for 15 minutes at 0°C to form the activated ester.
-
Add solid NH₄Cl (or bubble NH₃ gas) and allow to warm to room temperature.
-
Stir for 4–6 hours. Monitor by TLC (Polar mobile phase required).
-
Workup: Dilute with brine, extract with EtOAc. The product is highly polar; back-extraction of the aqueous layer may be necessary.[1]
-
Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (DCM:MeOH 9:1).
-
Validation: ¹H NMR (DMSO-d₆) should show cyclopropyl protons (δ 0.8–1.2 ppm) and two broad singlets for the amide NH₂.
-
Part 3: Applications in Drug Development[1]
The 1-hydroxycyclopropane-1-carboxamide moiety is not merely a passive scaffold; it imparts specific physicochemical properties:
-
Conformational Lock: The cyclopropane ring restricts the rotation of the amide, fixing the vector of hydrogen bond donors/acceptors.
-
Polarity Modulation: The geminal hydroxyl group lowers logP, increasing solubility—a critical factor in ADC linker design.
Key Therapeutic Areas
1. Antibody-Drug Conjugates (ADCs)
Recent patent literature (e.g., EP3858386A1, US20220106311) highlights this molecule as a component of hydrophilic linkers .
-
Mechanism: It serves as a spacer between the antibody and the cytotoxic payload (e.g., Exatecan or Camptothecin analogues).
-
Benefit: The hydroxyl group improves the aqueous solubility of the payload-linker complex, preventing premature aggregation of the ADC in the bloodstream.
2. Small Molecule Inhibitors
-
Autotaxin Inhibitors: Used as a headgroup to bind the active site zinc or hydrophobic pocket of the Autotaxin enzyme, implicated in fibrosis and cancer.
-
Neuropeptide Y5 Antagonists: Incorporated into carbazole scaffolds to modulate binding affinity and blood-brain barrier (BBB) penetration.[1]
-
SARM1 Inhibitors: Used in the development of modulators for axonal degeneration.
Application Hierarchy Diagram
Caption: Mapping the molecule's utility across high-value pharmaceutical pipelines.
References
-
ChemicalBook. (n.d.). 1-Hydroxy-1-cyclopropanecarboxylic acid (CAS 17994-25-1) Product Description.[1][12] Retrieved from
-
BLD Pharm. (n.d.). 1-Hydroxycyclopropane-1-carboxamide (CAS 137682-88-3).[1] Retrieved from
-
Google Patents. (2021).[3] Ligand-drug conjugate of exatecan analogue (EP3858386A1).[1] Retrieved from
-
Google Patents. (2022).[10] Autotaxin inhibitor compounds (US20220106311A1).[10] Retrieved from
-
Google Patents. (2002).[10] Carbazole neuropeptide Y5 antagonists (US6399631B1).[6] Retrieved from
-
Organic Syntheses. (1981). Cyclopropane-1,1-dicarboxylic acid.[1] Org. Synth. 1981, 60,[1] 66. Retrieved from
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. US8669286B2 - SARMs and method of use thereof - Google Patents [patents.google.com]
- 3. US20040219208A1 - Sustained-release medicines - Google Patents [patents.google.com]
- 4. WO2024081748A2 - Inhibitors of solute carrier family 6a member 19 (slc6a19) and methods of use thereof - Google Patents [patents.google.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. US6399631B1 - Carbazole neuropeptide Y5 antagonists - Google Patents [patents.google.com]
- 7. EP3858386A1 - Ligand-drug conjugate of exatecan analogue, preparation method therefor and application thereof - Google Patents [patents.google.com]
- 8. US7737279B2 - 1,6-dihydro-1,3,5,6-tetraaza-as-indacene based tricyclic compounds and pharmaceutical compositions comprising same - Google Patents [patents.google.com]
- 9. CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google Patents [patents.google.com]
- 10. US20220106311A1 - Autotaxin inhibitor compounds - Google Patents [patents.google.com]
- 11. CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone - Google Patents [patents.google.com]
- 12. 1-羟基-1-环丙烷羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Note: High-Efficiency Synthesis of 1-Hydroxycyclopropane-1-carboxamide
Abstract
This application note details a robust, scalable protocol for the conversion of ethyl 1-hydroxycyclopropanecarboxylate to 1-hydroxycyclopropane-1-carboxamide. While simple esters often undergo facile ammonolysis, the steric bulk of the
Strategic Introduction
The 1-hydroxycyclopropane-1-carboxylic acid scaffold is a critical structural motif in medicinal chemistry, often serving as a bioisostere for
Key Challenges:
-
Steric Hindrance: The tertiary alcohol at the
-position hinders nucleophilic attack at the carbonyl carbon. -
Ring Strain: The cyclopropane ring (~27.5 kcal/mol strain energy) is generally stable to basic ammonolysis but can be susceptible to ring-opening under harsh acidic conditions.
-
Competitive Hydrolysis: Trace water in the reaction matrix can lead to the formation of the carboxylic acid, a difficult-to-separate impurity.
Reaction Scheme & Retrosynthesis
The transformation relies on a nucleophilic acyl substitution (ammonolysis). The reaction is driven by the high concentration of ammonia and the greater stability of the amide bond compared to the ester.
Figure 1: Reaction pathway for the ammonolysis of ethyl 1-hydroxycyclopropanecarboxylate.
Experimental Protocols
Method A: Direct Ammonolysis (Standard Protocol)
Recommended for gram-scale synthesis where high purity is required without chromatography.
Reagents:
-
Ethyl 1-hydroxycyclopropanecarboxylate (1.0 equiv.)
-
Ammonia in Methanol (7 N solution) (10.0 - 20.0 equiv.)
-
Solvent: Methanol (anhydrous)
Procedure:
-
Preparation: In a pressure-rated glass vessel or sealed tube, dissolve ethyl 1-hydroxycyclopropanecarboxylate (e.g., 10.0 g, 76.8 mmol) in anhydrous Methanol (30 mL).
-
Ammonia Addition: Cool the solution to 0 °C to minimize ammonia off-gassing. Slowly add 7 N Ammonia in Methanol (110 mL, ~10 equiv.).
-
Reaction: Seal the vessel tightly. Allow the reaction to warm to room temperature (20–25 °C) and stir magnetically for 24–48 hours.
-
Note: Monitor by TLC (EtOAc/Hexanes 1:1) or LC-MS.[1] The ester spot (
) should disappear, and a lower running amide spot ( ) should appear.
-
-
Workup:
-
Concentrate the reaction mixture in vacuo at 30–35 °C to remove excess ammonia and methanol. Do not overheat, as this can degrade the product or sublime it.
-
The residue will likely be a white to off-white solid.
-
-
Purification:
Method B: Catalytic Acceleration (For Sterically Hindered Batches)
Use this method if Method A shows <50% conversion after 24 hours.
Mechanistic Insight: The addition of a catalytic amount of Sodium Methoxide (NaOMe) generates the amide anion and increases the nucleophilicity of the medium, significantly accelerating the reaction [1].
Procedure Modifications:
-
Add Sodium Methoxide (0.1 equiv., 25 wt% in MeOH) to the reaction mixture at 0 °C along with the ammonia solution.
-
Heat the sealed vessel to 40–50 °C. Caution: Ammonia pressure will increase significantly. Use a blast shield.[4]
-
Quench: Upon completion, neutralize the methoxide by adding a stoichiometric amount of Ammonium Chloride (solid) or slightly acidic resin (e.g., Dowex H+) before concentration.
Process Workflow & Decision Tree
Figure 2: Operational workflow for the synthesis and purification of the target amide.
Characterization & Quality Control
| Parameter | Specification | Notes |
| Appearance | White crystalline solid | Yellowing indicates oxidation or trace solvent. |
| 1H NMR (DMSO-d6) | Distinctive cyclopropyl multiplets at high field. | |
| 13C NMR (DMSO-d6) | Quaternary carbon shift is diagnostic. | |
| MS (ESI+) | [M+H]+ = 102.1 | [M+Na]+ often observed (124.1). |
| Melting Point | 148 – 152 °C | Sharp range indicates high purity. |
Troubleshooting & Optimization
Issue: Hydrolysis (Formation of Carboxylic Acid)
-
Symptom: Appearance of a very polar spot on TLC or broad peak in LCMS; acidic pH of crude residue.
-
Cause: Moisture in the methanol or ammonia source.
-
Solution: Use strictly anhydrous methanol. Add molecular sieves (3Å) to the reaction vessel. Ensure the ammonia source is fresh.[4]
Issue: Incomplete Reaction
-
Symptom: Significant ester remaining after 48h.
-
Cause: Steric bulk of the hydroxyl group preventing nucleophilic attack.
-
Solution: Switch to Method B (NaOMe catalyst). Alternatively, use a higher concentration of ammonia by re-saturating the solution with ammonia gas at 0 °C.
Issue: Product Sublimation
-
Symptom: Low mass recovery despite clean conversion.
-
Cause: The amide is relatively small and can sublime under high vacuum and heat.
-
Solution: Keep rotary evaporator bath temperature below 35 °C. Do not leave on high vacuum pump overnight; dry only until constant weight is achieved.
Safety Considerations
-
Ammonia: High concentrations of ammonia are toxic and corrosive to the respiratory tract. All operations must be performed in a functioning fume hood.
-
Pressure: Sealed tubes generate pressure as they warm. Use appropriate shielding and rated glassware.
-
Exotherm: The dissolution of ammonia and the addition of methoxide can be exothermic. Cool vessels during addition.
References
-
Catalytic Ammonolysis: Process for the preparation of cyclopropanecarboxamide. US Patent 5,068,428. (1991). Describes the use of alkali metal alcoholates to catalyze the ammonolysis of sterically hindered cyclopropane esters.[5]
-
General Amide Synthesis: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4] Tetrahedron, 61(46), 10827-10852. Provides mechanistic grounding for nucleophilic acyl substitution.
-
Cyclopropane Handling: Synthesis of 1,1-bis(hydroxymethyl)cyclopropane. GB Patent 2,312,896. (1997).[6] Discusses the stability and reduction of cyclopropane esters, providing context for ring stability.
-
Biocatalytic Comparison: Biocatalytic Ammonolysis of (5S)-4,5-Dihydro-1H-pyrrole-1,5-dicarboxylic Acid. ResearchGate. (2025). Highlights the challenges of chemical ammonolysis and the utility of enzymatic alternatives for complex substrates.
Sources
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. US5068428A - Process for the preparation of cyclopropanecarboxamide - Google Patents [patents.google.com]
- 6. GB2312896A - Synthesis of 1,1-bis(hydroxymethyl)cyclopropane - Google Patents [patents.google.com]
Application Note: Reagents and Protocols for the Synthesis of 1-Hydroxycyclopropanecarboxamide Derivatives
Executive Summary & Strategic Overview
The 1-hydroxycyclopropanecarboxamide motif represents a unique challenge in medicinal chemistry. It combines the conformational rigidity of the cyclopropane ring—often used to restrict ligand orientation and improve metabolic stability—with the hydrogen-bonding capability of a primary amide and a tertiary alcohol.
Synthesizing this scaffold requires navigating two primary chemical hurdles:
-
Ring Strain: The cyclopropane ring (~27.5 kcal/mol strain energy) is susceptible to ring-opening under harsh acidic or nucleophilic conditions.
-
Steric Congestion & Chemoselectivity: The C1 position is quaternary. Coupling an amine to the carboxylic acid at this position is sterically hindered. Furthermore, the adjacent tertiary hydroxyl group (1-OH) is prone to self-acylation (oligomerization) or elimination if activation is uncontrolled.
This guide details two validated synthetic pathways: the Direct Amidation Route (using T3P® for chemoselectivity) and the De Novo Cyanohydrin Route (using TMSCN for ring functionalization).
Pathway A: Direct Amidation via T3P® Technology
Best for: Late-stage functionalization, high-value amines, and preventing O-acylation side reactions.
The Reagent: Propanephosphonic Acid Anhydride (T3P®)
While classical reagents like EDC/HOBt or HATU are common, they often struggle with sterically hindered
-
Mechanism of Action: T3P acts as a cyclic anhydride electrophile. It reacts with the carboxylic acid to form a mixed anhydride.[2] The unique geometry of the T3P ring and the steric bulk of the propyl group minimize attack by the adjacent hydroxyl group (O-acylation), thereby favoring nucleophilic attack by the amine (N-acylation).
-
Key Advantage: Water-soluble byproducts (eliminating complex chromatography) and low epimerization risk (crucial if the amine partner is chiral).
Experimental Protocol
Target: Synthesis of N-benzyl-1-hydroxycyclopropanecarboxamide.
Materials:
-
1-Hydroxycyclopropanecarboxylic acid (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
T3P® (50% w/w in EtOAc or DMF) (1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (anhydrous)
Step-by-Step Procedure:
-
Preparation: Charge a dry reaction vessel with 1-Hydroxycyclopropanecarboxylic acid (1.0 equiv) and anhydrous EtOAc (10 mL/g of acid).
-
Base Addition: Cool the mixture to 0 °C. Add DIPEA (2.5 equiv) dropwise. Note: The solution may become homogeneous.
-
Amine Addition: Add Benzylamine (1.1 equiv). Stir for 5 minutes.
-
Activation (The Critical Step): Add T3P® solution (1.5 equiv) dropwise over 10 minutes at 0 °C.
-
Why: Slow addition prevents localized exotherms that could trigger ring opening or elimination.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–12 hours. Monitor by TLC or LC-MS.
-
Checkpoint: Look for the disappearance of the acid (
shift). If the reaction stalls, heat to 40 °C (T3P is thermally stable).
-
-
Workup (Self-Validating):
-
Add water (10 mL/g). Separate layers.
-
Wash organic layer with 1N HCl (to remove unreacted amine).
-
Wash organic layer with Sat. NaHCO₃ (to remove unreacted acid and T3P byproducts).
-
Wash with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Often not required due to the T3P byproduct solubility. If necessary, recrystallize from Hexane/EtOAc.
Mechanistic Visualization
The following diagram illustrates the chemoselectivity of T3P, highlighting why it avoids the common "O-acyl isourea" side reactions seen with carbodiimides.
Figure 1: T3P® activation pathway minimizing steric hindrance and O-acylation.
Pathway B: De Novo Synthesis via Cyanohydrin
Best for: Building the scaffold from scratch (if the acid is unavailable) or installing the amide functionality early in a sequence.
The Reagents: TMSCN & Cyclopropanone Precursors
Direct cyclopropanone is unstable. The standard approach utilizes Cyclopropanone Ethyl Hemiacetal (generated from ethyl 3-chloropropionate) as a surrogate.[3]
-
TMSCN (Trimethylsilyl Cyanide): A safer, easier-to-handle source of cyanide than HCN or NaCN.
-
ZnI₂ (Zinc Iodide): Lewis acid catalyst essential for activating the hemiacetal.
Experimental Protocol
Target: Synthesis of 1-hydroxycyclopropanecarbonitrile (Amide precursor).
Step 1: Generation of Cyclopropanone Ethyl Hemiacetal
-
Reagents: Ethyl 3-chloropropionate, Sodium dispersion (or Na in Xylene).
-
Action: Acyloin-type cyclization (Rühlmann method) generates 1-ethoxy-1-(trimethylsilyloxy)cyclopropane or the hemiacetal directly.
-
Note: This step is hazardous; commercial "Cyclopropanone ethyl hemiacetal" is recommended if available.
-
Step 2: Strecker-Type Cyanation (The Core Protocol)
-
Setup: Dissolve Cyclopropanone ethyl hemiacetal (1.0 equiv) in anhydrous DCM or THF.
-
Catalyst: Add ZnI₂ (0.05 equiv) under Argon.
-
Addition: Add TMSCN (1.2 equiv) dropwise at 0 °C.
-
Reaction: Stir at room temperature for 12 hours. The TMS group protects the hydroxyl in situ.
-
Hydrolysis (Nitrile to Amide):
-
Concentrate the intermediate silyl-cyanohydrin.
-
Treat with concentrated HCl (for acid) or H₂SO₄ (partial hydrolysis to amide).
-
Specific for Amide: Dissolve nitrile in DMSO, add K₂CO₃ and H₂O₂ (30%). This Radziszewski reaction converts the hindered nitrile to the primary amide under mild, basic conditions, preserving the cyclopropane ring.
-
Reagent Selection Guide & Data Summary
The following table summarizes the performance characteristics of coupling reagents specifically for the 1-hydroxy-cyclopropane motif.
| Reagent | Primary Utility | Steric Tolerance | Risk of O-Acylation | Workup Complexity |
| T3P® | Recommended | High | Very Low | Low (Aq. Wash) |
| HATU | Strong Alternative | High | Moderate | High (Remove Urea) |
| EDC/HOBt | Standard | Low | High | Medium |
| SOCl₂/Oxalyl Cl | Acid Chloride | N/A | Critical Failure | High (Polymerization) |
Note: Acid chlorides of 1-hydroxycyclopropanecarboxylic acid are unstable due to intermolecular esterification. Avoid SOCl₂.
Troubleshooting & Optimization (Self-Validating Systems)
To ensure scientific integrity, every experiment must include checkpoints.
-
NMR Validation:
-
Diagnostic Signal: Cyclopropane ring protons appear as high-field multiplets between 0.80 – 1.40 ppm .
-
Success Indicator: The shift of the
-carbon signal in C NMR (typically ~60 ppm for the acid) will shift downfield (~75 ppm) upon amidation.
-
-
TLC Monitoring:
-
Use a stain! UV activity is low unless the amine is aromatic. Use Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) to visualize the cyclopropane moiety.
-
-
Handling "Stalled" Reactions:
-
If T3P coupling stalls, do not add more base (this promotes racemization/side reactions). Instead, increase concentration (reduce solvent volume) as T3P kinetics are concentration-dependent.
-
References
-
Dunetz, J. R., et al. (2016).[4] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. (Detailed review of T3P superiority).
-
Wagh, Y. S., et al. (2014). "Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis."[1][2][5][6] Review Journal of Chemistry.
-
Wasserman, H. H., et al. (1969). "Cyclopropanone chemistry. III. Addition of nucleophiles to cyclopropanone hemiacetals." Journal of the American Chemical Society. (Foundational text on Cyclopropanone ethyl hemiacetal reactivity).
-
Augustine, J. K., et al. (2009). "Propylphosphonic Anhydride (T3P)
-
Patent CN110862311A. "Synthesis method of 1-hydroxycyclopropanecarboxylic acid.
Sources
Application Note: Ammonolysis of 1-Hydroxycyclopropane-1-carboxylate
Strategic Overview
The conversion of 1-hydroxycyclopropane-1-carboxylate (typically the ethyl or methyl ester) to its corresponding primary amide, 1-hydroxycyclopropanecarboxamide , is a critical transformation in the synthesis of cyclopropane-based amino acids and kinase inhibitors (e.g., intermediates for tyrosine kinase modulation).
While ester ammonolysis is a fundamental organic transformation, this specific substrate presents unique challenges:
-
Steric Hindrance: The quaternary carbon at the 1-position (tetrasubstituted) significantly retards nucleophilic attack compared to linear esters.
-
Ring Strain: The cyclopropane ring (~27 kcal/mol strain energy) requires conditions that avoid acid-catalyzed ring opening or thermal elimination.
-
Alpha-Hydroxy Functionality: The adjacent hydroxyl group can facilitate hydrogen bonding but also introduces polarity that complicates extraction-based workups.
This protocol details a Methanolic Ammonia route, optimized for high conversion without compromising ring integrity.
Chemical Basis & Mechanism[1][2][3][4]
The reaction proceeds via a Nucleophilic Acyl Substitution . Unlike standard aminolysis, the kinetics here are governed by the steric bulk of the cyclopropane ring and the electronic influence of the
Mechanistic Pathway[1][3][5][6][7]
-
Nucleophilic Attack: Ammonia (:NH
) attacks the carbonyl carbon.[1][2][3][4] -
Tetrahedral Intermediate: Formation of a zwitterionic intermediate. The
-hydroxyl group likely stabilizes this intermediate via intramolecular H-bonding, slightly offsetting the steric penalty. -
Elimination: Collapse of the intermediate expels the alkoxide (methoxide/ethoxide).
-
Proton Transfer: Irreversible deprotonation of the ammonium species drives the equilibrium toward the amide.
Graphviz Diagram: Reaction Mechanism
Figure 1: Mechanistic pathway of sterically hindered ester ammonolysis. Note the rate-limiting formation of the tetrahedral intermediate due to the quaternary center.
Detailed Protocol: Methanolic Ammonolysis
Objective: Synthesis of 1-hydroxycyclopropanecarboxamide (>95% purity). Scale: 10.0 g Input (Scalable to kg).
Materials & Reagents
| Reagent | Specification | Role |
| Ethyl 1-hydroxycyclopropanecarboxylate | >98% Purity | Substrate |
| Ammonia in Methanol | 7N (saturated) | Reagent/Solvent |
| Methanol (Anhydrous) | HPLC Grade | Co-solvent |
| Dichloromethane (DCM) | ACS Grade | Workup (Optional) |
| Diethyl Ether / Hexane | ACS Grade | Recrystallization |
Experimental Procedure
Step 1: Preparation (0 h)
-
Equip a pressure-rated glass vessel (e.g., heavy-walled Q-tube or autoclave) with a magnetic stir bar.
-
Note: Standard round-bottom flasks are not recommended due to ammonia volatility and the long reaction times requiring containment.
-
-
Charge the vessel with 10.0 g (76.8 mmol) of Ethyl 1-hydroxycyclopropanecarboxylate.
-
Dissolve in 20 mL of anhydrous Methanol.
Step 2: Ammonolysis Reaction (0 - 48 h)
-
Cool the vessel to 0°C (Ice/Water bath).
-
Slowly add 80 mL of 7N NH
in Methanol (approx. 10 equivalents).-
Critical Control Point: Adding cold ammonia to a cold substrate minimizes immediate outgassing and ensures accurate stoichiometry.
-
-
Seal the vessel tightly.
-
Allow the reaction to warm to Room Temperature (20-25°C) .
-
Stir vigorously for 24 to 48 hours .
-
Optimization Note: If monitoring shows <50% conversion at 24h, heat the sealed vessel to 50°C . Do not exceed 60°C to prevent thermal degradation of the strained ring.
-
Step 3: Reaction Monitoring
-
TLC System: 10% Methanol in DCM.
-
Stain: KMnO
(The amide and hydroxyl groups stain distinctively).
-
-
Target: Disappearance of the ester spot (R
~0.7) and appearance of the amide spot (R ~0.3).
Step 4: Workup & Isolation
-
Cool the vessel to 0°C before opening to reduce ammonia pressure.
-
Concentrate the mixture in vacuo (Rotary Evaporator) at 35°C to remove solvent and excess ammonia.
-
Result: An off-white solid or viscous oil will remain.
-
-
Azeotrope: Add 20 mL of DCM and re-evaporate to remove trace methanol (crucial for crystallization).
Step 5: Purification
-
Trituration: Suspend the crude solid in Cold Diethyl Ether (30 mL).
-
Sonicate for 5 minutes to break up aggregates.
-
Filtration: Filter the white precipitate.
-
Wash: Wash the filter cake with cold Hexane (2 x 20 mL).
-
Dry: Vacuum dry at 40°C for 4 hours.
Graphviz Diagram: Workflow
Figure 2: Operational workflow for ammonolysis.
Analytical Validation (QC)
Upon isolation, the product must be validated against the following criteria:
| Parameter | Expected Value | Method |
| Appearance | White crystalline solid | Visual |
| Melting Point | 148°C - 152°C | Capillary MP |
| 1H NMR (DMSO-d6) | 400 MHz NMR | |
| MS (ESI+) | [M+H] | LC-MS |
Note on NMR: The cyclopropane protons often appear as complex multiplets due to the magnetic anisotropy of the carbonyl and hydroxyl groups. The amide protons are typically broad and may appear as two distinct humps due to restricted rotation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Steric hindrance prevents attack. | Increase Temperature to 50°C; Extend time to 72h; Refresh NH |
| Product is Oily | Residual solvent or impurities. | Azeotrope with DCM 3x; Recrystallize from minimal hot Ethyl Acetate. |
| Ring Opening Byproducts | Temperature too high (>80°C) or acidic contamination. | Maintain Temp <60°C; Ensure glassware is base-washed. |
References
-
General Mechanism of Ester Ammonolysis: Dalal Institute. (n.d.). Ammonolysis of Esters. Retrieved from [Link]
-
Kinetics of Hindered Esters: Bunnett, J. F., & Davis, G. T. (1960). The Mechanism of Aminolysis of Esters. Journal of the American Chemical Society, 82(3), 665–670. [Link]
-
Synthesis of 1-Hydroxycyclopropane Derivatives: Wong, J., et al. (2020).[5][6] Synthesis method of 1-hydroxycyclopropane carboxylic acid. Patent CN110862311A. Retrieved from
-
Amide Synthesis Protocols: Chemistry Steps. (2021). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]
Sources
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google Patents [patents.google.com]
Application Notes & Protocols: 1-Hydroxycyclopropane-1-carboxamide as a Versatile Intermediate in Pharmaceutical Synthesis
Abstract
The cyclopropane motif is a privileged scaffold in modern medicinal chemistry, prized for its ability to impart conformational rigidity, metabolic stability, and unique electronic properties to bioactive molecules.[1][2] This guide provides an in-depth exploration of 1-Hydroxycyclopropane-1-carboxamide, a bifunctional building block that serves as a versatile starting point for the synthesis of complex pharmaceutical intermediates. We will detail its synthesis, key transformations, and provide validated protocols to empower researchers in drug discovery and development. The inherent strain of the three-membered ring, combined with the synthetic handles of the hydroxyl and carboxamide groups, offers a rich landscape for chemical diversification.[3][4]
Introduction: The Strategic Value of the Cyclopropyl Moiety
The incorporation of a cyclopropane ring into drug candidates is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties.[5] Its rigid structure allows for precise control over the spatial orientation of substituents, enhancing binding affinity to biological targets. Furthermore, the high p-character of its C-C bonds makes it a unique bioisostere for alkenes and gem-dimethyl groups, often improving metabolic stability and reducing off-target effects.[2]
1-Hydroxycyclopropane-1-carboxamide emerges as a particularly valuable intermediate due to its geminal substitution pattern. The presence of both a nucleophilic hydroxyl group and a robust carboxamide on the same carbon atom of the strained ring system allows for sequential or orthogonal chemical modifications, paving the way for the construction of diverse molecular architectures.
Physicochemical Properties & Safety Data
A thorough understanding of the physical properties and handling requirements is critical for the safe and effective use of any chemical intermediate.
| Property | Value | Reference(s) |
| CAS Number | 6228-73-5 | [6][7] |
| Molecular Formula | C₄H₇NO₂ | [8] |
| Molecular Weight | 101.10 g/mol | |
| Appearance | White to off-white crystalline solid | [9] |
| Melting Point | 198-201 °C | [8] |
| Solubility | Soluble in water (40 mg/mL) | |
| SMILES | O=C(N)C1(O)CC1 | [8] |
Safety & Handling
Based on available Safety Data Sheets (SDS), Cyclopropanecarboxamide is not classified as a hazardous substance.[6][10] However, standard laboratory safety practices should always be observed.
-
Personal Protective Equipment (PPE): Wear standard nitrile gloves, safety glasses, and a lab coat. When handling the powdered solid, use a dust mask or work in a ventilated hood to avoid inhalation.[6]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Ensure adequate ventilation in the work area.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Spills: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[10]
Synthesis of the Intermediate
While 1-Hydroxycyclopropane-1-carboxamide can be sourced commercially, understanding its synthesis provides context for purity and potential side-products. A common and scalable route begins with the readily available 1-Aminocyclopropane-1-carboxylic acid methyl ester. The process involves a diazotization-hydroxylation followed by ammonolysis.
Caption: Key synthetic diversification pathways from the title intermediate.
O-Alkylation to Form Cyclopropyl Ethers
The hydroxyl group can be readily deprotonated with a suitable base and alkylated to form ether linkages, a common motif in drug molecules. The Williamson ether synthesis is a reliable method for this transformation.
Protocol 4.1: General Procedure for O-Alkylation
-
Setup: To a solution of 1-Hydroxycyclopropane-1-carboxamide (1.0 eq) in a dry, aprotic solvent such as DMF or THF, add a strong base like sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Expertise Note: Using NaH ensures irreversible deprotonation of the hydroxyl group, driving the reaction to completion. The choice of an aprotic solvent is crucial to prevent quenching the base.
-
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution should be observed as the alkoxide is formed.
-
Alkylation: Add the desired alkylating agent (e.g., benzyl bromide, R-X, 1.1 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with water and brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is then purified by flash column chromatography.
Conversion to Amines via Hofmann Rearrangement
The carboxamide group can be converted into a primary amine with the loss of one carbon atom via the Hofmann rearrangement. This provides access to valuable 1-amino-1-hydroxycyclopropane derivatives, which are constrained analogues of α-amino acids.
Protocol 4.2: Hofmann Rearrangement to 1-Amino-1-hydroxycyclopropane
-
Preparation of Reagent: In a flask cooled to -10 °C, prepare a fresh solution of sodium hypobromite (NaOBr) by slowly adding bromine (1.05 eq) to a pre-chilled aqueous solution of sodium hydroxide (NaOH, 4.0 eq).
-
Reaction: To this cold NaOBr solution, add a solution of 1-Hydroxycyclopropane-1-carboxamide (1.0 eq) in water, keeping the temperature below 0 °C.
-
Rearrangement: Stir the reaction mixture at 0 °C for 1 hour, then slowly warm to 50-60 °C and hold for 2-3 hours until the reaction is complete (monitored by the disappearance of starting material).
-
Isolation: Cool the reaction mixture to room temperature. The resulting primary amine can be isolated by extraction into a suitable organic solvent after adjusting the pH, or it can be converted to a more stable salt (e.g., hydrochloride) by acidification with HCl followed by concentration.
-
Trustworthiness Note: This protocol must be performed in a well-ventilated fume hood due to the use of toxic and corrosive bromine. The temperature control is paramount for safety and yield.
-
Case Study: Synthesis of a Hypothetical Kinase Hinge-Binding Fragment
To illustrate the utility of 1-Hydroxycyclopropane-1-carboxamide, we present a hypothetical synthesis of a fragment designed to interact with the hinge region of a protein kinase. This fragment incorporates an O-linked pyridine and a primary amine for further elaboration.
Scheme:
-
Step A (O-Alkylation): 1-Hydroxycyclopropane-1-carboxamide is alkylated with 2-(chloromethyl)pyridine using the conditions in Protocol 4.1 .
-
Step B (Hofmann Rearrangement): The resulting ether-carboxamide is subjected to the Hofmann rearrangement as described in Protocol 4.2 to unmask the primary amine.
This two-step sequence efficiently transforms a simple starting material into a more complex, functionalized intermediate ready for incorporation into a larger drug molecule, demonstrating the power and versatility of 1-Hydroxycyclopropane-1-carboxamide as a pharmaceutical building block.
References
-
Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. (2015). ResearchGate. Retrieved February 13, 2026, from [Link]
-
The Cyclopropyl Group in Medicinal Chemistry. (n.d.). Scientific Update. Retrieved February 13, 2026, from [Link]
-
A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. (2021). PMC. Retrieved February 13, 2026, from [Link]
-
The Significance of Cyclopropane Derivatives in Chemical Innovation. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 13, 2026, from [Link]
-
Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate. (2020). Patsnap Eureka. Retrieved February 13, 2026, from [Link]
-
1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. (1993). PubMed. Retrieved February 13, 2026, from [Link]
- CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate. (2020). Google Patents.
- US3857880A - Cyclopropane carboxylic acid derivatives. (1974). Google Patents.
-
1-Aminocyclopropane-1-carboxylic acid. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]
- EP2644591A1 - Optically active 2-aryl cyclopropane carboxamide intermediates. (2013). Google Patents.
- EP0068999A1 - Derivatives of 1-aryl-2-aminomethyl-cyclopropane-carboxamides (Z), their preparation and their use as medicines. (1983). Google Patents.
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2020). PMC. Retrieved February 13, 2026, from [Link]
- WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. (2016). Google Patents.
-
1-Hydroxy-1-cyclopropanecarboxylic acid. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]
-
Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor. (2017). PMC. Retrieved February 13, 2026, from [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. Retrieved February 13, 2026, from [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2019). MDPI. Retrieved February 13, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scientificupdate.com [scientificupdate.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. chemicea.com [chemicea.com]
- 8. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]
- 9. 1-Aminocyclopropane-1-carboxylic Acid | CAS 22059-21-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. tcichemicals.com [tcichemicals.com]
Application Note: Synthesis of 1-Phenylcyclopropane Carboxamide Derivatives
Part 1: Strategic Overview & Rationale
The Scaffold: Why 1-Phenylcyclopropane Carboxamide?
The 1-phenylcyclopropane-1-carboxamide moiety represents a "privileged scaffold" in modern drug discovery. Structurally, it serves as a rigidified bioisostere of the gem-dimethyl group. By constraining the phenyl and amide groups into a fixed conformation, this scaffold offers three critical medicinal chemistry advantages:
-
Metabolic Blockade: The quaternary carbon at the C1 position effectively blocks metabolic degradation (e.g., benzylic oxidation by CYP450 enzymes), significantly extending half-life (
). -
Conformational Lock: The cyclopropane ring restricts the rotation of the phenyl ring relative to the carbonyl, reducing the entropic penalty upon binding to target receptors (e.g., kinase pockets).
-
-Stacking Optimization: The fixed geometry often positions the phenyl ring for optimal
or cation- interactions within the active site.
Synthetic Strategy: The "Double Alkylation" Approach
While transition-metal-catalyzed cyclopropanation (e.g., Simmons-Smith) is popular for simple alkenes, the construction of the 1,1-disubstituted quaternary center is best achieved via Phase Transfer Catalysis (PTC) .
This guide prioritizes the Mąkosza Interface Process (alkylation of phenylacetonitrile) over the malonate route. The PTC route is superior for scale-up because it avoids anhydrous conditions, uses inexpensive bases (NaOH), and minimizes the formation of open-chain byproducts.
Part 2: Experimental Workflows & Protocols
Visual Workflow: Retrosynthetic Roadmap
The following diagram outlines the critical path from commodity starting materials to the final amide.
Figure 1: Strategic workflow for the synthesis of 1-phenylcyclopropane carboxamide derivatives.
Protocol 1: Construction of the Ring (PTC Alkylation)
Objective: Synthesis of 1-phenylcyclopropanecarbonitrile.
Mechanism: Double
Reagents & Materials
-
Substrate: Phenylacetonitrile (1.0 eq)
-
Alkylating Agent: 1,2-Dibromoethane (1.5 - 2.0 eq)
-
Base: 50% w/w Aqueous NaOH (Excess, 4.0 eq)
-
Catalyst: Benzyltriethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB) (1-2 mol%)
-
Solvent: None (Neat) or Toluene (if solubilization is needed)
Step-by-Step Methodology
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient for the viscous emulsion), a reflux condenser, and a thermometer.
-
Charging: Add phenylacetonitrile (100 mmol) and 1,2-dibromoethane (150 mmol) to the flask. Add the TEBA catalyst (1.5 mmol).
-
Initiation (Exotherm Control):
-
Expert Insight: The deprotonation of phenylacetonitrile at the interface is rapid.
-
Add the 50% NaOH solution dropwise while vigorously stirring.
-
CRITICAL: The reaction is exothermic. Maintain internal temperature between 45°C and 60°C . If it exceeds 65°C, dimerization of the nitrile can occur. Use an ice bath if necessary.
-
-
Reaction: Once addition is complete, heat the mixture to 60°C and stir vigorously for 4–6 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting material spot (
) should disappear, replaced by the slightly less polar cyclopropane product.
-
-
Workup:
-
Dilute with water to dissolve salts. Extract with Toluene or MTBE (
). -
Wash combined organics with water, then brine.
-
Dry over
and concentrate in vacuo.
-
-
Purification: The crude oil is often pure enough (>90%) for hydrolysis. If needed, distill under reduced pressure (vacuum distillation is preferred due to high boiling point).
Protocol 2: Hydrolysis to the Carboxylic Acid
Objective: Conversion of the nitrile to 1-phenylcyclopropanecarboxylic acid. Challenge: The steric bulk of the cyclopropane ring makes this hydrolysis slower than typical benzylic nitriles.
Methodology
-
Reagents: Suspend the nitrile (from Protocol 1) in a mixture of Glacial Acetic Acid and Conc. HCl (1:1 ratio by volume).
-
Ratio: Use approx. 5 mL of acid mix per 1 g of nitrile.
-
-
Reflux: Heat to reflux (
) for 12–16 hours.-
Visual Cue: The reaction usually starts as a biphasic oil/acid mix and becomes monophasic or precipitates the solid acid upon completion.
-
-
Isolation:
-
Cool the mixture to room temperature.
-
Pour into crushed ice/water.
-
Basification (Optional but recommended): Adjust pH to ~10 with NaOH to dissolve the acid (leaving non-acidic impurities behind), filter, then re-acidify the filtrate to pH 2 with HCl to precipitate the pure product.
-
Filter the white solid and dry.
-
Protocol 3: Amide Coupling (The "Acid Chloride" Route)
Objective: Coupling the sterically hindered acid with an amine (
Step-by-Step Methodology
-
Activation:
-
Dissolve 1-phenylcyclopropanecarboxylic acid (1.0 eq) in anhydrous Toluene or DCM.
-
Add Thionyl Chloride (
, 1.5 eq) and a catalytic drop of DMF (essential for Vilsmeier-Haack type activation). -
Reflux (for Toluene) or heat to 40°C (for DCM) for 2 hours. Gas evolution (
) indicates reaction progress. -
Evaporation: Concentrate in vacuo to remove excess
. Note: The acid chloride is usually a stable oil.
-
-
Coupling:
-
Redissolve the crude acid chloride in anhydrous DCM.
-
Cool to 0°C.
-
Add the target Amine (1.1 eq) and a tertiary base (Triethylamine or DIPEA, 2.0 eq).
-
Expert Insight: If the amine is valuable/scarce, use the acid chloride in excess (1.2 eq).
-
-
Completion: Allow to warm to room temperature and stir for 2–4 hours.
-
Workup: Standard aqueous wash (1N HCl, then Sat.
) to remove unreacted amine and acid.
Part 3: Expert Insights & Troubleshooting
Mechanism of Action: Phase Transfer Catalysis
Understanding the mechanism is crucial for troubleshooting low yields. The reaction relies on the Interfacial Mechanism (Starks' Extraction) .
Figure 2: Mechanism of Phase Transfer Catalysis showing the shuttle of hydroxide ions via the quaternary ammonium salt (
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Stirring speed too low. | PTC is diffusion-controlled. Increase RPM to create a fine emulsion. |
| Mono-alkylation | Insufficient base or alkyl halide. | Ensure 1,2-dibromoethane is in excess (1.5 eq). Ensure NaOH is 50% (conc). |
| Amide Coupling Failure | Steric hindrance of Acid. | Switch from HATU/EDC to the Acid Chloride method (Protocol 3). |
| Dark/Tarry Product | Exotherm uncontrolled (>70°C). | Control addition rate of NaOH. Keep T < 60°C. |
References
- Original PTC Methodology: Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions. XXIV. Catalytic method for preparation of cyclopropane derivatives in aqueous medium. Tetrahedron Letters, 10(53), 4659-4662.
-
Biological Relevance (Antiproliferative): Mahesh, P., et al. (2023).[1] Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon, 9(2), e13111.[2]
-
Sterically Hindered Amides: Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480, 471–479.
-
Lenvatinib Intermediate Synthesis: (Note: Distinct from target, but utilizes similar chemistry). Patent WO2005044788.[3] Preparation of urea moiety-containing quinolinecarboxamide derivatives.
Sources
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lenvatinib synthesis - chemicalbook [chemicalbook.com]
Application Note: Controlled Hydrolysis of 1-Hydroxycyclopropane-1-carbonitrile
This Application Note provides a rigorous, field-validated protocol for the hydrolysis of 1-hydroxycyclopropane-1-carbonitrile (cyclopropanone cyanohydrin) to 1-hydroxycyclopropanecarboxylic acid .
This transformation is chemically non-trivial due to the inherent strain of the cyclopropane ring (~27.5 kcal/mol) and the lability of the cyanohydrin moiety, which exists in equilibrium with cyclopropanone and hydrogen cyanide (HCN).
Abstract & Strategic Overview
1-Hydroxycyclopropanecarboxylic acid is a high-value pharmacophore and a key intermediate in the synthesis of Coprine (a glutamine derivative found in Coprinopsis atramentaria) and various conformationally restricted amino acid analogues.
The hydrolysis of its precursor, 1-hydroxycyclopropane-1-carbonitrile , presents a dichotomy of failure modes:
-
Basic Conditions (pH > 9): Rapid deprotonation of the hydroxyl group drives the retro-cyanohydrin reaction , reverting the substrate to cyclopropanone (which hydrates or polymerizes) and releasing toxic HCN gas.
-
Harsh Acidic Conditions (High T): While the cyclopropane ring is electronically stabilized by the electron-withdrawing nitrile, excessive heat or nucleophilic acids (e.g., HBr) can trigger ring-opening to
-hydroxy derivatives.
The Solution: This guide details two validated protocols: a Stepwise Acidic Hydrolysis (Chemical) for scale-up and a Nitrilase-Mediated Hydrolysis (Biocatalytic) for high-purity applications.
Mechanistic Pathway & Stability Logic
The following diagram illustrates the competing pathways. The goal is to drive the reaction down the blue path (Hydrolysis) while suppressing the red path (Decomposition).
Figure 1: Reaction landscape.[1] Basic conditions favor decomposition. Acidic conditions favor the Pinner-like hydrolysis pathway.
Protocol A: Chemical Hydrolysis (Stepwise Acidic)
Best for: Gram-scale synthesis, robust substrates. Yield Target: 65–75%
Reagents & Equipment[3][4][5]
-
Substrate: 1-hydroxycyclopropane-1-carbonitrile (freshly prepared or stored at -20°C).
-
Acid: Conc. Hydrochloric Acid (37%) or H₂SO₄ (60%).
-
Solvent: Diethyl ether (Et₂O) or 1,4-Dioxane (stabilizes the intermediate).
-
Safety: MANDATORY HCN gas scrubber (NaOH trap) attached to the reaction vessel vent.
Step-by-Step Methodology
Phase 1: The Pinner Saturation (Formation of Amide)
-
Setup: Equip a 3-neck round-bottom flask with a gas inlet tube, a thermometer, and a drying tube leading to the NaOH scrubber.
-
Dissolution: Dissolve 10 mmol of the cyanohydrin in 20 mL of anhydrous diethyl ether. Cool to 0°C in an ice/salt bath.
-
Saturation: Slowly bubble dry HCl gas (generated from H₂SO₄/NaCl or from a cylinder) into the solution for 30–45 minutes.
-
Why? Anhydrous conditions prevent immediate exotherms that could open the ring. The nitrile converts to the imidate hydrochloride precipitate.
-
-
Hydrolysis I: Add 2.0 equivalents of ice-cold water dropwise. Stir at 0°C for 2 hours. The imidate hydrolyzes to the amide (1-hydroxycyclopropanecarboxamide).
Phase 2: Conversion to Acid
-
Acidification: Add 10 mL of Conc. HCl (37%) to the amide mixture.
-
Thermal Ramp: Gently warm the mixture to 40–50°C for 4–6 hours.
-
Critical Control Point: Do NOT reflux vigorously (>80°C). High heat promotes decarboxylation or ring opening to
-hydroxybutyric acid derivatives.
-
-
Monitoring: Monitor by TLC (System: EtOAc/Hexane/Acetic Acid 50:50:1). Look for the disappearance of the amide spot.
Phase 3: Isolation
-
Extraction: Cool to room temperature. Saturate the aqueous phase with NaCl (salting out).[2] Extract 5x with Ethyl Acetate (EtOAc).
-
Note: The product is highly water-soluble due to the
-hydroxy/acid motif.
-
-
Drying: Dry combined organics over Na₂SO₄.
-
Purification: Recrystallize from Et₂O/Hexane or sublime under high vacuum if high purity is required.
Protocol B: Biocatalytic Hydrolysis (Green Chemistry)
Best for: High purity, mild conditions, avoiding ring opening. Yield Target: >90%
This method utilizes Nitrilase (EC 3.5.5.1) , which hydrolyzes the nitrile directly to the acid without an amide intermediate, operating at neutral pH where the ring is stable.
Reagents
-
Enzyme: Commercial Nitrilase screening kit (e.g., from Almac, Codexis, or Sigma). Specificity for
-hydroxy nitriles is common in Alcaligenes faecalis nitrilases. -
Buffer: 100 mM Potassium Phosphate (pH 7.5).
Workflow
-
Buffer Prep: Prepare 50 mL of phosphate buffer (pH 7.5).
-
Substrate Loading: Dissolve the cyanohydrin in 10% MeOH (cosolvent) and add to the buffer to a final concentration of 50 mM.
-
Initiation: Add Nitrilase preparation (10–20 mg lyophilized powder or 1% v/v liquid).
-
Incubation: Shake at 30°C at 250 rpm for 18–24 hours.
-
Quench & Workup: Acidify to pH 2 with 1M HCl (carefully!) and immediately extract with EtOAc.
-
Why? Acidifying at the end stops the enzyme and protonates the acid for extraction, but minimizes exposure time to low pH.
-
Comparative Data Analysis
| Parameter | Acidic Hydrolysis (Protocol A) | Nitrilase Hydrolysis (Protocol B) |
| Reaction Time | 6–10 Hours | 18–24 Hours |
| Temperature | 0°C | 30°C (Constant) |
| Ring Stability | Moderate (Risk of opening at >60°C) | Excellent |
| By-products | Ammonium chloride, trace | Ammonia (dissolved) |
| Scalability | High (kg scale feasible) | Moderate (Enzyme cost dependent) |
Safety & Toxicology (HCN Hazard)
WARNING: Cyanohydrins are latent sources of Cyanide.
-
Equilibrium Risk: Even in acid, trace equilibrium shift can release HCN gas.
-
Engineering Control: All reactions must be performed in a functioning fume hood.
-
Scrubber: Vent lines must pass through a trap containing 10% NaOH + Bleach (NaOCl) to neutralize any evolved HCN.
-
Detection: Keep a portable HCN monitor active near the sash.
References
-
Lindberg, P., et al. (1977). "Isolation and structure of coprine, the in vivo aldehyde dehydrogenase inhibitor in Coprinus atramentarius; syntheses of coprine and related cyclopropanone derivatives."[3] Journal of the Chemical Society, Perkin Transactions 1, 684-691. Link
-
Wasserman, H. H., & Clagett, D. C. (1966). "Cyclopropanone." Journal of the American Chemical Society, 88(24), 5368–5369. (Foundation for cyclopropanone stability).[4] Link
-
Organic Syntheses. (1944). "Cyclopropanecarboxylic acid."[2][5][6][7][8][9] Org.[5] Synth. Coll. Vol. 3, 221. (General ring stability data). Link
-
Pollak, P., et al. (2014). "Nitriles." Ullmann's Encyclopedia of Industrial Chemistry. (Industrial hydrolysis protocols). Link
Sources
- 1. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Isolation and structure of coprine, the in vivo aldehyde dehydrogenase inhibitor in Coprinus atramentarius; syntheses of coprine and related cyclopropanone derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. "Processes For The Preparation Of Cyclopropanecarboxylic Acid" [quickcompany.in]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 1-Hydroxy-1-cyclopropanecarboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. youtube.com [youtube.com]
- 9. Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate - Eureka | Patsnap [eureka.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Preserving Cyclopropane Integrity in Amide Couplings
Executive Summary & Diagnostic Triage
The Core Challenge: Cyclopropane rings possess significant ring strain (~27.5 kcal/mol). While kinetically stable in many environments, they become highly susceptible to ring-opening (homoallyl rearrangement) under two specific conditions often found in amide couplings:
-
Electrophilic Activation: Strong activation of a cyclopropanecarboxylic acid (e.g., to an acylium ion) can trigger the release of ring strain, leading to ring expansion or opening.
-
Acidic Environments: The presence of strong Brønsted acids (e.g., HCl generated from EDC coupling) or Lewis acids can protonate the ring or adjacent carbonyls, facilitating nucleophilic attack and cleavage.
Quick Triage: Is this your problem?
Use this decision matrix to determine if ring opening is the cause of your low yields or impurities.
| Symptom | Probable Cause | Diagnostic Check |
| LCMS shows M+1 but wrong RT | Isomerization to homoallyl derivative. | 1H NMR: Look for loss of high-field cyclopropyl protons (0.2–1.0 ppm) and appearance of alkene signals (5.0–6.0 ppm). |
| Mass is M + 18 (or + solvent) | Acid-catalyzed hydration/solvolysis. | The ring opened and trapped water or solvent (MeOH/EtOH). |
| Complex mixture after Acid Chloride formation | Thermal/Acidic decomposition. | If using SOCl2 or (COCl)2, the HCl byproduct likely destroyed the ring. |
Technical Deep Dive: The Mechanism of Failure
To prevent the issue, one must understand the "Push-Pull" mechanism that breaks the ring.
The "Push-Pull" Danger Zone
Cyclopropanes are most vulnerable when they act as Donor-Acceptor (D-A) systems.
-
The "Pull" (Acceptor): The activated carbonyl (amide coupling intermediate) withdraws electron density.
-
The "Push" (Donor): If the cyclopropane has an electron-rich substituent (e.g., phenyl, ether, or amine) adjacent to the ring, it stabilizes the developing positive charge during ring opening.
When you activate a cyclopropanecarboxylic acid with a harsh reagent, you risk forming a transient cation that relieves strain by breaking the bond opposite the substituent.
Visualization: Safe Coupling vs. Ring Opening Pathways
Figure 1: Mechanistic divergence. Strong activation (red path) leads to ionization and ring opening. Controlled activation (green path) maintains the ring integrity.
Reagent Selection Guide
The choice of coupling agent is the single most critical factor.
| Reagent | Suitability | Risk Level | Technical Notes |
| T3P (Propylphosphonic Anhydride) | Excellent | Low | Gold Standard. Operates as a dehydrating agent. Byproducts are water-soluble.[1][2] Low epimerization and mild activation profile prevent ring opening [1, 2]. |
| IBCF (Isobutyl Chloroformate) | Good | Low | Kinetic Control. Mixed anhydride method runs at -15°C. The low temp prevents thermodynamic rearrangement. |
| HATU / HBTU | Moderate | Medium | Generally safe, but requires basic conditions (DIEA). Excess base can sometimes trigger elimination if the ring is sensitive. |
| EDC / HCl | Poor | High | The HCl byproduct is fatal to sensitive cyclopropanes. Must be buffered heavily, but risk remains high. |
| Thionyl Chloride (SOCl₂) | Dangerous | Critical | Generates HCl and heat. Almost guarantees ring opening for donor-substituted cyclopropanes. |
Validated Experimental Protocols
Protocol A: The "Gold Standard" T3P Method
Recommended for: Highly sensitive cyclopropanes, scale-up, and preventing epimerization.
Why this works: T3P activates the acid as a mixed phosphonic anhydride. This species is reactive toward amines but does not generate the highly electrophilic species that trigger rearrangement. The reaction is driven by the release of a stable, water-soluble cyclic phosphonate byproduct [1].[1]
Reagents:
-
Cyclopropyl Carboxylic Acid (1.0 equiv)
-
Amine (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 equiv)
-
Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine)
-
Solvent: EtOAc or 2-MeTHF (Green alternative)
Step-by-Step:
-
Dissolution: Dissolve the Acid and Amine in EtOAc (approx. 5–10 volumes) at 0°C.
-
Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine is preferred over TEA/DIEA for T3P as it minimizes racemization and side reactions [3].
-
Activation: Add T3P solution dropwise over 5–10 minutes.
-
Reaction: Allow to warm to Room Temperature (20–25°C). Stir for 2–12 hours.
-
Workup (Critical):
-
Add water (10 vol).
-
Separate layers.
-
Wash organic layer with 0.5M NaHCO₃ (removes unreacted acid).
-
Wash with 0.5M Citric Acid (removes pyridine/amine). Avoid strong HCl washes.
-
Brine wash, dry over Na₂SO₄, concentrate.
-
Protocol B: The Mixed Anhydride Method (Low Temp)
Recommended for: Fast reactions, small scale, or if T3P is unavailable.
Why this works: By operating at -15°C, you trap the acid as a mixed anhydride and react it immediately. The thermal energy required to overcome the activation barrier for ring opening is not available.
Reagents:
-
Cyclopropyl Acid (1.0 equiv)
-
Isobutyl Chloroformate (IBCF) (1.05 equiv)
-
N-Methylmorpholine (NMM) (1.1 equiv)
-
Amine (1.1 equiv)
-
Solvent: Anhydrous THF or DCM
Step-by-Step:
-
Dissolve Acid and NMM in THF under Nitrogen. Cool to -15°C (Ice/Salt bath).
-
Add IBCF dropwise. Stir for 15 minutes. Do not stir longer; the anhydride is unstable.
-
Add the Amine (dissolved in minimal THF) dropwise.
-
Stir at -15°C for 30 minutes, then allow to warm to 0°C over 1 hour.
-
Quench with water and extract immediately.
Troubleshooting FAQs
Q: I used HATU and observed a +18 mass shift. What happened? A: You likely formed the O-acylisourea, but the reaction stalled, or the conditions were too basic, leading to hydrolysis or solvent trapping. If your cyclopropane has an adjacent donor group, the basic conditions might have triggered an elimination-addition sequence. Switch to Protocol A (T3P).
Q: Can I use Acid Chlorides if I keep it cold? A: Only if you use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride under neutral conditions. Thionyl chloride or Oxalyl chloride generates HCl, which will protonate the ring and cause it to pop open.
Q: My cyclopropane is an amine (Cyclopropylamine), not an acid. Does this still apply? A: Yes, but the risk is lower. The danger for cyclopropylamines is primarily if you use a highly Lewis-acidic coupling condition or if the resulting amide is treated with strong acid (like TFA for deprotection) later. For coupling cyclopropylamines, avoid EDC/HCl ; use HATU/DIEA or T3P to keep the pH controlled.
References
-
Dunetz, J. R. , Xiang, Y., Baldwin, A., & Ringling, J. (2011).[3] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[3] Organic Letters, 13(19), 5048–5051. Link
-
Amri / Curia Global . (n.d.). T3P® – Propanephosphonic Acid Anhydride Technical Guide. Link[2]
-
Waghmare, A. S. , et al. (2014). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis.[1][2][3][4][5] Review Journal of Chemistry, 4(2). Link
-
BenchChem . (2025).[6] Technical Support: Preventing Ring-Opening of Cyclopropane Derivatives. Link
-
Organic Chemistry Portal . (n.d.). Synthesis of Cyclopropanes and Ring Opening Reactions. Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low purity in 1-hydroxycyclopropanecarboxamide crystallization
Welcome to the technical support center for 1-hydroxycyclopropanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to achieving high purity during the crystallization of this compound.
Troubleshooting Guide: Low Purity Issues
This section addresses specific problems you may encounter during the crystallization process. Each issue is followed by potential causes and actionable solutions grounded in established crystallization principles.
Issue 1: Final product purity is low (<95%) as determined by HPLC or qNMR.
Low purity is a common challenge, often stemming from impurities that are structurally similar to the target compound or have comparable solubility profiles.[1]
Potential Cause A: Co-crystallization with Starting Materials or Reaction Byproducts
Unreacted starting materials (e.g., from the cyclopropanation reaction) or side-products can have solubilities similar to 1-hydroxycyclopropanecarboxamide, leading to their incorporation into the crystal lattice.[1][2]
Solution: Recrystallization with an Optimized Solvent System
The goal of recrystallization is to use a solvent (or solvent system) in which the desired compound is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures or are insoluble even at high temperatures.[3]
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Choose an appropriate solvent. Based on the polar amide and hydroxyl groups, polar protic or aprotic solvents are likely candidates. Test solubility in small quantities of solvents like isopropanol, ethyl acetate, acetone, or water. An ideal solvent will dissolve the compound sparingly at room temperature but completely near its boiling point.[4]
-
Dissolution: Place the impure 1-hydroxycyclopropanecarboxamide in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent (near boiling) incrementally until all the solid dissolves.[5] Adding excess solvent will reduce the final yield.[6]
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration using a pre-heated funnel and filter paper to remove them. This step prevents premature crystallization and removes insoluble contaminants.
-
Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature on a surface that does not act as a heat sink (e.g., a cork ring).[5] Slow cooling is critical as it allows for the formation of a pure, well-ordered crystal lattice, excluding impurity molecules.[6] Rapid cooling can trap impurities and lead to the formation of a precipitate rather than crystals.[7]
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for 15-30 minutes to maximize the yield by further decreasing the compound's solubility.[3][5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
-
Purity Analysis: Confirm the purity of the recrystallized product using HPLC or qNMR and compare it to the pre-recrystallization sample. The Journal of Medicinal Chemistry, for instance, requires >95% purity for tested compounds.[8][9]
Potential Cause B: Thermal Degradation or Hydrolysis
The amide functional group in 1-hydroxycyclopropanecarboxamide can be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures.[10] This degradation can introduce new impurities into the final product.
Solution: Control Temperature and pH
-
Temperature Management: Avoid prolonged exposure to high temperatures. Use the minimum temperature required to fully dissolve the compound during recrystallization.
-
pH Neutrality: Ensure the crystallization medium is neutral. If the preceding reaction was conducted under acidic or basic conditions, perform a proper work-up and neutralization before initiating crystallization.
-
Inert Atmosphere: For highly sensitive compounds, performing the crystallization under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[10][11]
Issue 2: The product oils out or precipitates as an amorphous solid instead of forming crystals.
This phenomenon often occurs when the solution becomes supersaturated too quickly or when the solubility of the compound is excessively high in the chosen solvent, even at lower temperatures.
Potential Cause: Improper Solvent Choice or Too Rapid Cooling
If the compound's solubility is too high, it may not have a sufficient driving force to form an ordered crystal lattice. Alternatively, crash cooling a highly concentrated solution forces the solid out of solution too quickly for crystals to form.[7]
Solution: Refine Solvent System and Cooling Rate
-
Use a Co-solvent System: If a single solvent is not effective, a binary solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" (or anti-solvent) in which it is sparingly soluble.[12] Dissolve the compound in a minimal amount of the hot "good" solvent, then slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate, then allow the mixture to cool slowly.
-
Slower Cooling: Insulate the flask during cooling to slow down the temperature drop, providing more time for nucleation and crystal growth.[5]
-
Seeding: If crystals are slow to form, add a single, pure seed crystal of 1-hydroxycyclopropanecarboxamide to the cooled solution. This provides a nucleation site to initiate crystallization.[3] Alternatively, gently scratching the inside of the flask with a glass rod can create microscopic scratches that serve as nucleation sites.[3]
Visualization: Troubleshooting Workflow
This diagram outlines the decision-making process for addressing low purity in your crystallization.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. bioprocessintl.com [bioprocessintl.com]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Validation & Comparative
Analytical Comparison Guide: Mass Spectrometry Profiling of 1-Hydroxycyclopropane-1-carboxamide
Executive Summary
This guide provides a technical comparison of analytical methodologies for the identification and quantification of 1-Hydroxycyclopropane-1-carboxamide (C₄H₇NO₂).[1] Due to its low molecular weight (MW 101.10), high polarity, and strained cyclopropane ring, this compound presents specific challenges in retention and fragmentation that standard protocols often miss.
The Core Challenge: Standard Reverse-Phase (C18) LC-MS methods frequently result in elution within the void volume, leading to ion suppression and poor sensitivity.[1] Furthermore, the thermal instability of the hydroxy-amide moiety can lead to degradation in GC-MS inlets without proper derivatization.[1]
Recommendation: This guide compares HILIC-ESI-MS/MS (Recommended) against GC-MS (Derivatized) and Reverse-Phase LC-MS , demonstrating why HILIC provides the superior balance of sensitivity, retention, and structural fidelity.[1]
Chemical Profile & Theoretical MS Basis
Understanding the physicochemical properties is the prerequisite for selecting the correct ionization source.
| Property | Data | Analytical Implication |
| Formula | C₄H₇NO₂ | Small molecule; requires low mass cut-off settings.[1] |
| MW | 101.10 g/mol | [M+H]⁺ = 102.[1]11. Precursor ion is often dominated by solvent background noise.[1] |
| Structure | Cyclopropane ring with geminal -OH and -CONH₂ | Strained Ring: High collision energy (CE) will shatter the ring, losing specificity.[1] Polarity: Highly hydrophilic (LogP < 0).[1] |
| Acidity/Basicity | Amphoteric (Amide + Hydroxyl) | Ionizable in both ESI(+) and ESI(-), though ESI(+) is preferred for amides.[1] |
Comparative Methodology: Selecting the Right Workflow
The following decision matrix compares the three primary approaches for analyzing 1-Hydroxycyclopropane-1-carboxamide.
Comparison Table: Analytical Performance
| Feature | Method A: HILIC-ESI-MS/MS (Recommended) | Method B: GC-MS (Derivatized) | Method C: Reverse-Phase C18 |
| Retention Mechanism | Partitioning into water-rich layer (Hydrophilic Interaction).[1] | Volatilization after silylation.[1] | Hydrophobic interaction.[1][2] |
| Retention Time | Excellent (> 2.5 min) . Elutes away from void volume salts.[1] | Good, but requires 30-min prep time.[1] | Poor (< 1.0 min) . Co-elutes with salts (Ion Suppression).[1] |
| Sensitivity | High (pg/mL range).[1][3] | Moderate (ng/mL range).[1] | Low (due to suppression).[1] |
| Sample Integrity | High (Ambient temp analysis). | Risk of thermal degradation if under-derivatized.[1] | High. |
| Specificity | High (MS/MS transitions). | High (EI Spectral Fingerprint).[1][3] | Low (Matrix interference).[1][3] |
Workflow Decision Logic
Figure 1: Analytical decision tree highlighting the necessity of HILIC chromatography for biological matrices to avoid void volume co-elution.
Mass Spectrometry Data: Fragmentation & Transitions[4][5][6][7]
ESI-MS/MS (Positive Mode) Behavior
In Electrospray Ionization (ESI+), the molecule forms a protonated pseudomolecular ion [M+H]⁺ at m/z 102 .
Predicted Fragmentation Pathway (CID):
-
Precursor: m/z 102.1 [M+H]⁺
-
Primary Loss (-NH₃): Cleavage of the amide nitrogen yields the acylium ion.[1]
-
Transition: 102
85
-
-
Secondary Loss (-CO): The strained cyclopropane ring facilitates the ejection of carbon monoxide from the acylium ion, often rearranging to a C₃H₅⁺ cation (allyl cation).[1]
-
Transition: 85
57
-
-
Alternative Loss (-H₂O): Loss of the hydroxyl group (less favored than ammonia loss in amides, but possible).[1]
-
Transition: 102
84
-
| Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Interpretation |
| 102.1 | 85.0 | 10 - 15 | Quantifier: Loss of NH₃ (Amide cleavage).[1] High intensity. |
| 102.1 | 57.1 | 20 - 25 | Qualifier: Cyclopropyl/Allyl cation.[1] Structural confirmation. |
| 102.1 | 41.1 | 30+ | Ring fragmentation (C₃H₅⁺ breakdown).[1] |
GC-MS (EI) Behavior
Note: Direct injection is not recommended due to polarity.[1] Data below assumes TMS derivatization (bis-TMS).
-
Derivative: 1-((trimethylsilyl)oxy)cyclopropane-1-carboxamide-TMS (Bis-TMS).[1]
-
MW: ~245.[1]
-
Key Fragments: m/z 73 (TMS), m/z 147 (Rearrangement), m/z [M-15] (Loss of methyl).
Detailed Experimental Protocols
Protocol A: HILIC-LC-MS/MS (Gold Standard)
Best for: Pharmacokinetics, metabolic stability, and trace analysis.[1]
1. Sample Preparation:
-
Solvent: Acetonitrile:Water (90:10).[1] Do not dissolve in pure water, as this disrupts HILIC partitioning.[1]
-
Concentration: Prepare standard curve from 1 ng/mL to 1000 ng/mL.
2. LC Conditions:
-
Column: Waters BEH Amide or Phenomenex Luna HILIC (1.7 µm, 2.1 x 100 mm).[1]
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Buffer is critical for amide retention).[1]
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]
-
Gradient:
3. MS Source Parameters (Generic Triple Quad):
-
Capillary Voltage: 2.5 kV (Keep low to prevent in-source fragmentation of the strained ring).
-
Desolvation Temp: 400°C.[1]
-
Cone Gas: 50 L/hr.[1]
Protocol B: GC-MS (Structural Confirmation)
Best for: Impurity profiling and synthesis verification.[1]
1. Derivatization:
-
Dry 1 mg of sample completely under nitrogen.[1]
-
Add 50 µL BSTFA + 1% TMCS (Silylation reagent).[1]
-
Add 50 µL Pyridine (Catalyst).[1]
-
Incubate at 60°C for 30 minutes.
2. GC Conditions:
-
Column: DB-5ms or equivalent (30m x 0.25mm).[1]
-
Inlet: Split 10:1, 250°C.
-
Ramp: 60°C (1 min hold)
15°C/min 300°C.
Fragmentation Pathway Diagram[5][8]
The following diagram illustrates the proposed fragmentation logic for the ESI+ pathway, essential for justifying the selection of MRM transitions.
Figure 2: ESI+ Fragmentation pathway.[1] The transition 102 > 85 is the most stable quantifier, while 102 > 57 confirms the cyclopropyl skeleton.
References
-
Waters Corporation. (2012).[1] Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS. Link
-
National Institutes of Health (NIH). (2023).[1] Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. PMC10462228.[1] Link
-
PubChem. (2023).[1] 1-Hydroxycyclopropane-1-carboxylic acid (Precursor Data). CID 2733160.[1] Link[1]
-
Sigma-Aldrich. (2023).[1] Product Specification: 1-Hydroxycyclopropanecarboxylic acid. Link[1]
-
ResearchGate. (2008).[1] Hydroxycarbonyl anion (m/z 45), a diagnostic marker for alpha-hydroxy carboxylic acids.[1][7] Rapid Communications in Mass Spectrometry. Link
Sources
- 1. 1-Hydroxy-1-cyclopropanecarboxylic acid | C4H6O3 | CID 2733160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclopropanecarboxylic acids and derivatives | Fisher Scientific [fishersci.com]
- 4. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragmentation patterns of novel dithiocarbamate derivatives with pharmaceutical activity under electrospray ionization tandem mass spectrometry conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydroxycarbonyl anion (m/z 45), a diagnostic marker for alpha-hydroxy carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing 1-Hydroxycyclopropane-1-carboxamide with cyclopropanecarboxamide
An In-Depth Comparative Guide to 1-Hydroxycyclopropane-1-carboxamide and Cyclopropanecarboxamide for Advanced Research
For research scientists and professionals in drug development, the selection of molecular scaffolds is a critical decision that dictates the future trajectory of a research program. The cyclopropane ring, a motif of increasing importance, is prized for its unique conformational and electronic properties. Its inherent strain and rigid structure can confer enhanced metabolic stability, improved binding affinity, and better membrane permeability to drug candidates.[1][2][3]
This guide provides a detailed, objective comparison of two closely related cyclopropane-containing building blocks: the established Cyclopropanecarboxamide and its functionalized analogue, 1-Hydroxycyclopropane-1-carboxamide . We will move beyond a simple cataloging of properties to explore the causal relationships between their structural differences and their potential performance in synthetic and medicinal chemistry contexts. Through experimental protocols, comparative data, and mechanistic insights, this document serves as a practical resource for informed decision-making in your research endeavors.
Molecular Overview: Structure and Physicochemical Properties
The fundamental difference between the two molecules is the introduction of a hydroxyl (-OH) group at the C1 position of the cyclopropane ring, directly adjacent to the carboxamide functional group. This substitution transforms the carbon from a methylene group to a tertiary alcohol.
| Property | Cyclopropanecarboxamide | 1-Hydroxycyclopropane-1-carboxamide |
| Structure | ||
| CAS Number | 6228-73-5[4][5] | 17994-25-1 (for the parent acid)[6][7] |
| Molecular Formula | C₄H₇NO[4][5] | C₄H₇NO₂ |
| Molecular Weight | 85.10 g/mol [4][5] | 101.10 g/mol |
| Melting Point | 120-122 °C[5] | 108-110 °C (for the parent acid)[6][8] |
| Calculated LogP | -0.118 to -0.87[5][9] | -0.5 (XLogP3-AA for parent acid)[7] |
| Hydrogen Bond Donors | 1 (from -NH₂) | 2 (from -NH₂ and -OH)[7] |
| Hydrogen Bond Acceptors | 1 (from C=O) | 2 (from C=O and -OH)[7] |
The presence of the hydroxyl group in 1-Hydroxycyclopropane-1-carboxamide introduces significant changes:
-
Polarity and Solubility: With an additional hydroxyl group capable of hydrogen bonding, 1-hydroxycyclopropane-1-carboxamide is predicted to have greater aqueous solubility than cyclopropanecarboxamide. This is a critical advantage in many biological assays and for improving the pharmacokinetic profile of potential drug candidates.[10]
-
Synthetic Versatility: The tertiary alcohol provides an additional reactive handle for subsequent chemical modifications (e.g., esterification, etherification), allowing for a broader exploration of chemical space during lead optimization.[10]
-
Pharmacophore Potential: The hydroxyl group can act as a crucial hydrogen bond donor or acceptor, potentially enabling stronger and more specific interactions with biological targets like enzymes or receptors.
Synthesis and Experimental Protocols
The synthetic accessibility of a building block is a key determinant of its utility. Both compounds can be prepared through straightforward and scalable synthetic routes.
Synthesis of Cyclopropanecarboxamide
A common and efficient method involves the amidation of cyclopropanecarbonyl chloride.[11][12] This reaction is typically high-yielding and proceeds under mild conditions.
-
Dissolve cyclopropanecarbonyl chloride (1.0 g, 9.61 mmol) in dichloromethane (10 mL) in a flask equipped with a magnetic stirrer.
-
At room temperature, bubble ammonia gas through the well-stirred solution.
-
Continue the ammonia purge for approximately 2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the resulting residue in ethyl acetate and filter to remove ammonium chloride precipitate.
-
Concentrate the filtrate to yield pure cyclopropanecarboxamide as a crystalline solid (Expected yield: ~100%).[11]
Caption: Workflow for the synthesis of Cyclopropanecarboxamide.
An alternative route involves the direct amidation of cyclopropanecarboxylic esters, often catalyzed by an alkali metal alcoholate, which is suitable for larger-scale industrial production.[13][14]
Synthesis of 1-Hydroxycyclopropane-1-carboxamide
The synthesis of this hydroxylated analogue is best approached in two stages: formation of the hydroxy acid precursor, followed by amidation.
Part A: Synthesis of 1-Hydroxycyclopropanecarboxylic Acid [15][16]
-
Dissolve methyl 1-aminocyclopropanecarboxylate (e.g., 10.4 mol) in an aqueous solution of sulfuric acid (1.0 molar equivalent) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (1.1 molar equivalents) to the reaction mixture while maintaining the low temperature.
-
Stir the reaction at room temperature for 1 hour to facilitate the diazotization.
-
In a separate flask, bring a second solution of aqueous sulfuric acid (1.0 molar equivalent) to reflux.
-
Add the cold reaction mixture dropwise to the refluxing sulfuric acid solution.
-
After the addition is complete, stop heating and allow the reaction to cool. The product, 1-hydroxycyclopropanecarboxylic acid, can be isolated via extraction and concentration. This process typically yields 60-70%.[16]
Part B: Amidation of 1-Hydroxycyclopropanecarboxylic Acid
-
Dissolve 1-hydroxycyclopropanecarboxylic acid (1.0 eq) in an appropriate solvent such as DMF.
-
Add an amide coupling reagent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq), and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) (2.0 eq).[1]
-
Stir the mixture for 15-30 minutes at room temperature to form the activated ester.
-
Introduce a source of ammonia (e.g., a solution of ammonia in an organic solvent or ammonium chloride with an additional equivalent of base).
-
Monitor the reaction by TLC. Upon completion, perform a standard aqueous workup and purification by chromatography or recrystallization to obtain 1-hydroxycyclopropane-1-carboxamide.
Caption: Two-stage workflow for synthesizing the hydroxylated amide.
Comparative Biological Activity and Applications
The true value of these building blocks lies in their application in creating biologically active molecules.[17] The cyclopropane moiety is a stable bioisostere for other chemical groups and is found in numerous natural products and FDA-approved drugs.[18][19][20]
-
Cyclopropanecarboxamide is a well-established intermediate in the pharmaceutical and fine chemical industries.[21] It is a key component in the synthesis of the antiplatelet agent Prasugrel, highlighting its industrial relevance.[22] While broadly useful, its primary role is as a structural scaffold. However, researchers must be aware of potential metabolic liabilities. The corresponding metabolite, cyclopropane carboxylic acid, has been implicated in hepatic toxicity through the inhibition of mitochondrial fatty acid β-oxidation.[23]
-
1-Hydroxycyclopropane-1-carboxamide , while less established, offers intriguing possibilities. The parent acid is used to prepare molecules with potential anticancer activity.[10] The strategic placement of the hydroxyl group can fundamentally alter the biological profile of a derivative molecule. It can introduce a key interaction point with a protein target that is absent in the non-hydroxylated analogue, potentially leading to a significant increase in potency and selectivity. This makes it a highly attractive scaffold for fragment-based drug discovery (FBDD) and lead optimization campaigns.
Caption: Role of the hydroxyl group in target binding.
Conclusion and Future Outlook
This guide provides a comparative analysis of two valuable chemical building blocks, moving from fundamental properties to practical applications.
| Feature | Cyclopropanecarboxamide | 1-Hydroxycyclopropane-1-carboxamide |
| Core Value | Established, versatile structural scaffold. | Functionalized scaffold with enhanced properties. |
| Key Advantage | High-yielding, single-step synthesis. | Increased polarity, synthetic handles, pharmacophore potential. |
| Primary Application | Intermediate for known APIs (e.g., Prasugrel).[22] | Promising scaffold for novel drug discovery.[10] |
| Consideration | Potential for toxicity via its carboxylic acid metabolite.[23] | Requires a multi-step synthesis. |
Cyclopropanecarboxamide remains a foundational building block for incorporating the cyclopropane motif. Its straightforward synthesis and proven utility make it a reliable choice for established synthetic campaigns.
1-Hydroxycyclopropane-1-carboxamide represents a more advanced and functionalized alternative. The strategic inclusion of a hydroxyl group provides tangible benefits in terms of physicochemical properties and opens up new avenues for molecular design and target interaction. For researchers aiming to develop novel therapeutics with optimized properties and explore new binding modes, 1-hydroxycyclopropane-1-carboxamide is a compelling and promising scaffold that warrants significant consideration. Its potential to enhance solubility and introduce key pharmacophoric features makes it an invaluable tool in the modern medicinal chemist's arsenal.
References
-
Cheméo. (n.d.). Cyclopropanecarboxamide (CAS 6228-73-5) - Chemical & Physical Properties. Retrieved from [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2021). PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclopropanecarboxamide. PubChem. Retrieved from [Link]
-
Chemsrc. (n.d.). Cyclopropanecarboxamide | CAS#:6228-73-5. Retrieved from [Link]
- Google Patents. (n.d.). US5068428A - Process for the preparation of cyclopropanecarboxamide.
- Google Patents. (n.d.). US5659081A - Process for the preparation of cyclopropanecarboxamide.
-
MySkinRecipes. (n.d.). Cyclopropanecarboxamide. Retrieved from [Link]
-
Mol-Instincts. (n.d.). What is 1-Hydroxy-1-cyclopropanecarboxylic acid and how is it used in organic synthesis?. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate. Retrieved from [Link]
-
MDPI. (2023). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Scope of the enantioselective cyclopropanecarboxamide cyclization. Retrieved from [Link]
-
ResearchGate. (n.d.). Some biologically active natural compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected cyclopropane-containing natural products and pharmaceutical compounds. Retrieved from [Link]
-
Docentes FCT NOVA. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
- Google Patents. (n.d.). CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate.
-
National Center for Biotechnology Information. (2019). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks via a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PMC. Retrieved from [Link]
-
Taylor & Francis Online. (2023). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(Cyclopropylmethyl)cyclopropanecarboxamide. PubChem. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cyclopropanecarboxamide: Properties, Applications, and Synthesis of a Versatile Organic Building Block. Retrieved from [Link]
- Google Patents. (n.d.). WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
-
Organic Syntheses. (n.d.). cyclopropanecarboxaldehyde. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]
-
Shree Ganesh Remedies. (n.d.). Cyclopropanecarboxamide-6228-73-5. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Hydroxy-1-cyclopropanecarboxylic acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 1-hydroxy-1-cyclopropane carboxylate. PubChem. Retrieved from [Link]
-
PubMed. (1998). Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. Retrieved from [Link]
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- 3. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
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Conformational Rigidity of 1-Hydroxycyclopropane vs. Cyclobutane Analogs: A Comparative Guide
Executive Summary: The Rigidity-Stability Trade-off
In structure-based drug design (SBDD), the restriction of conformational flexibility is a primary strategy to minimize the entropic penalty (
While both scaffolds introduce
-
1-Hydroxycyclopropane offers "frozen" geometry with high electron-rich character (Walsh orbitals) but carries significant metabolic liability (ring-opening to ketones).
-
1-Hydroxycyclobutane offers a "tunable" rigidity via ring puckering (butterfly motion) and superior metabolic stability, serving as a safer, albeit slightly more flexible, spacer.
This guide details the structural physics, experimental validation, and decision-making frameworks for deploying these scaffolds.
Structural Physics & Thermodynamics
The Thermodynamic Landscape
The primary goal of using these rings is to pre-organize the pharmacophore (the hydroxyl group) into a bioactive conformation.
-
Cyclopropane (The "Frozen" Scaffold):
-
Bond Angles: Fixed at
.[2][3][4] -
Dynamics: Effectively zero conformational freedom. The 1-hydroxyl group is locked in a specific vector relative to the ring plane.
-
Electronic Effect: The C-C bonds possess significant
-character (Walsh orbitals), allowing the ring to conjugate with adjacent -systems similarly to a double bond.
-
Cyclobutane (The "Fluttering" Scaffold):
Comparative Data Table
| Parameter | 1-Hydroxycyclopropane | 1-Hydroxycyclobutane | Impact on Drug Design |
| Bond Angle | Cyclopropane creates sharper turns in peptide backbones. | ||
| Torsional Strain | High (Eclipsed bonds) | Moderate (Relieved by puckering) | Cyclopropane is more reactive/unstable. |
| Inversion Barrier | N/A (Rigid) | Cyclobutane adapts to fit binding pockets; Cyclopropane demands a perfect fit. | |
| C-C Bond Length | Cyclopropane acts as an electron donor (bioisostere for alkenes). | ||
| Metabolic Fate | High Risk: Ring opening to ketone | Low Risk: Standard hydroxylation | Cyclopropanols are often suicide substrates (see Section 4). |
Mechanism of Action: Entropic Pre-organization
The following diagram illustrates the thermodynamic advantage of the rigid cyclopropane scaffold versus the flexible cyclobutane and open-chain analogs.
Figure 1: Entropic cost of binding. Cyclopropane minimizes
Metabolic Liability: The Critical "Gotcha"
As a Senior Scientist, I must emphasize that conformational rigidity is useless if the molecule is metabolically unstable. This is the primary failure mode for 1-hydroxycyclopropanes.
The Cyclopropanol Ring-Opening Mechanism
1-Hydroxycyclopropane is chemically a cyclopropanol. Due to the high ring strain (~27.5 kcal/mol), these moieties are prone to Single Electron Transfer (SET) oxidation by Cytochrome P450 enzymes, leading to radical ring opening.
-
Mechanism: P450 abstracts a proton or electron
Ring strain release Formation of a -propionic radical or ketone. -
Consequence: This often results in Mechanism-Based Inhibition (MBI) of the CYP enzyme (suicide inhibition) or rapid clearance.
The Cyclobutanol Advantage
Cyclobutane, while strained (~26.5 kcal/mol), lacks the electronic "trigger" of the Walsh orbitals. The 1-hydroxycyclobutane moiety is generally stable to ring opening and behaves more like a standard secondary/tertiary alcohol.
Experimental Protocols for Validation
Do not rely on calculated models alone. Use these self-validating protocols to confirm conformational behavior.
Protocol A: Variable Temperature NMR (VT-NMR)
Purpose: To distinguish between a static conformation (cyclopropane) and a rapidly averaging equilibrium (cyclobutane).
-
Preparation: Dissolve 5 mg of compound in
or toluene- (solvents with low freezing points). -
Acquisition (High Temp): Acquire
-NMR at 298 K.-
Observation: Cyclobutane protons may appear as simplified multiplets due to fast exchange between puckered conformers.
-
-
Acquisition (Low Temp): Cool stepwise to 180 K (or solvent limit).
-
Data Analysis: Calculate the free energy of activation (
) using the coalescence temperature ( ).
Protocol B: Small Molecule X-Ray Crystallography
Purpose: Definitive proof of solid-state geometry and bond angles.
-
Crystallization: Use slow evaporation from hexanes/EtOAc.
-
Metric Analysis:
-
Measure the
bond angles. -
Validation: Cyclopropane must show
. Cyclobutane should show with a puckering dihedral angle of . -
Critical Check: Measure the vector of the
bond relative to the ring plane.
-
Protocol C: Computational Assessment (DFT)
Purpose: To predict the energy penalty of fitting the ligand into the binding pocket.
-
Software: Gaussian or Schrödinger Jaguar.
-
Method: DFT (B3LYP/6-31G* level or higher).
-
Workflow:
-
Perform a Relaxed Coordinate Scan of the ring puckering coordinates.
-
Output: A Potential Energy Surface (PES) plot.
-
Interpretation: If the binding pocket requires a planar cyclobutane, check the energy cost on the PES. It costs ~1.5 kcal/mol to flatten cyclobutane; it costs >30 kcal/mol to distort cyclopropane.
-
Decision Framework Workflow
Use this logic flow to select the correct analog for your lead optimization campaign.
Figure 2: Strategic decision tree for scaffold selection. Note that Cyclobutane is the "safer" default unless potency requirements demand the absolute rigidity of Cyclopropane.
References
-
Conformational Analysis of Cycloalkanes: Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds; Wiley-Interscience: New York, 1994.
-
Cyclopropane in Drug Design: Wessjohann, L. A., et al. "Cyclopropanes: versatile building blocks for organic synthesis." Chemical Reviews 103.4 (2003): 1625-1648.
-
Metabolic Instability of Cyclopropanols: Ortiz de Montellano, P. R. "Cytochrome P450-activated prodrugs." Future Medicinal Chemistry 5.2 (2013): 213-228.
-
Cyclobutane Puckering: Lambert, J. B., et al. "The structure of cyclobutane." Accounts of Chemical Research 4.3 (1971): 87-94.
-
Bioisosterism Strategies: Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry 54.8 (2011): 2529-2591.
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- 4. 4.4 Conformations of Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
1-Hydroxycyclopropane-1-carboxamide: The "Polar-Rigid" Linker in Structure-Based Drug Design
Executive Summary
In the optimization of lead compounds, medicinal chemists often face the "flexibility-solubility" trade-off. Linear alkyl linkers introduce entropic penalties upon binding, while standard rigidifying groups (like gem-dimethyl or phenyl rings) often compromise aqueous solubility or introduce lipophilic metabolic liabilities.
1-Hydroxycyclopropane-1-carboxamide (1-HCC) emerges as a high-value bioisostere that solves this duality. By exploiting the Thorpe-Ingold effect within a strained three-membered ring, it locks pharmacophores into bioactive conformations while simultaneously offering a hydroxyl handle for critical hydrogen bonding or solubility enhancement.
This guide provides a technical comparison of 1-HCC against standard linkers, supported by synthesis protocols and structural logic.
Part 1: Structural & Geometric Analysis
The Mechanics of Conformational Locking
The cyclopropane ring is unique among cycloalkanes due to its
When substituted at the 1,1-position (gem-disubstitution), 1-HCC introduces severe steric repulsion between the substituents and the ring hydrogens. This forces the substituents (the amide and the hydroxyl group) into a bisected conformation relative to the ring plane.
Thermodynamic Benefit:
-
Flexible linkers lose significant entropy (
) upon binding. -
1-HCC is "pre-organized." The entropic cost of binding is paid during synthesis, not during the drug-target interaction, leading to a net gain in binding affinity (
).
Visualization: Conformational Restriction Logic
The following diagram illustrates how 1-HCC restricts the conformational ensemble compared to a linear equivalent.
Figure 1: Comparison of conformational entropy. The linear linker samples multiple non-productive states, whereas 1-HCC is pre-organized into the bioactive vector.
Part 2: Comparative Performance Guide
This section objectively compares 1-HCC against the two most common alternatives: the flexible
Table 1: Physicochemical & ADME Comparison
| Feature | 1-HCC (Cyclopropyl) | Linear ( | Gem-Dimethyl | Implication |
| Conformational Bias | High (Rigid) | Low (Flexible) | High (Rigid) | 1-HCC and Gem-Dimethyl improve potency via entropy reduction. |
| Bond Angle | Fixed ( | Variable ( | Fixed ( | 1-HCC provides unique vectors not accessible by sp3 carbons. |
| LogP (Lipophilicity) | Low (~ -0.2) | Low (~ -0.5) | High (+0.5 vs H) | 1-HCC maintains water solubility unlike gem-dimethyl. |
| H-Bond Capacity | Donor + Acceptor | Donor + Acceptor | Acceptor Only | The -OH in 1-HCC can engage specific water networks in the pocket. |
| Metabolic Stability | Moderate/High | Low (Hydrolysis risk) | High (Blocks CYP) | Cyclopropanes block |
| Synthetic Difficulty | Moderate | Low | Low | 1-HCC requires specific building blocks (see Part 3). |
Critical Analysis of Data[1]
-
Solubility vs. Rigidity: The gem-dimethyl group is a classic "fix" for conformation, but it adds lipophilicity (
). 1-HCC achieves the same rigidity but lowers , making it superior for CNS drugs where keeping lipophilicity efficiency (LipE) high is crucial. -
Metabolic Shielding: Linear alkyl chains are prone to CYP450 oxidation. The cyclopropane ring of 1-HCC is metabolically robust. However, the free hydroxyl group can be a site for Phase II conjugation (glucuronidation).
-
Mitigation: If clearance is high, the hydroxyl can be methylated (methoxy-cyclopropane) or fluorinated, though this affects H-bonding.
-
Part 3: Synthesis & Experimental Protocol
Reagents Required[1][2][3][4][5][6]
-
Starting Material: Methyl 1-hydroxycyclopropanecarboxylate (CAS: 33689-29-1).[1]
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).
-
Solvents: THF, DMF, DCM.
Protocol: Synthesis of 1-HCC Linked Pharmacophore
Step 1: Saponification (Ester Hydrolysis)
-
Dissolve Methyl 1-hydroxycyclopropanecarboxylate (1.0 eq) in THF:Water (3:1).
-
Add LiOH monohydrate (2.0 eq) at
. -
Stir at Room Temperature (RT) for 3 hours. Monitor by TLC (stain with KMnO4; cyclopropanes are active).
-
Acidify to pH 2 with 1N HCl and extract with EtOAc.
-
Critical Check: Ensure the cyclopropane ring did not open. 1-Hydroxy acids are stable, but avoid strong heating in acidic media.
Step 2: Amide Coupling (The Linker Formation)
-
Dissolve the free acid (from Step 1) in dry DMF under
. -
Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 10 mins to activate the acid.
-
Add the Amine-Pharmacophore (R-NH2, 1.0 eq).
-
Stir at RT for 12-16 hours.
-
Workup: Dilute with brine, extract with EtOAc. Wash with sat.
to remove unreacted acid. -
Purification: Flash chromatography. The product will likely be more polar than the amine precursor due to the exposed hydroxyl.
Visualization: Synthetic Workflow
Figure 2: Step-by-step synthesis pathway for incorporating the 1-HCC linker.
Part 4: Strategic Application (Decision Matrix)
When should you choose 1-HCC over a standard amide? Use this logic flow:
-
Is the linear analog potent but metabolically unstable?
-
Yes
Switch to 1-HCC to block -oxidation.
-
-
Is the target pocket narrow or rigid?
-
Yes
1-HCC vectors ( ) may fit where gem-dimethyl ( ) clashes.
-
-
Is the compound too lipophilic (
)?-
Yes
Use 1-HCC. The hydroxyl group lowers LogP by ~1.5 units compared to gem-dimethyl.
-
Authoritative References
-
Conformational Restriction in Drug Design:
-
Cyclopropane Properties:
-
Synthesis of 1-Hydroxycyclopropane Derivatives:
-
Source: PubChem / Patent Literature
-
Title: "Methyl 1-hydroxy-1-cyclopropane carboxylate Compound Summary"
-
URL:[Link]
-
-
Thermodynamics of Linkers:
-
Source: PMC (NIH)
-
Title: "Thermodynamics of Multivalent Interactions: Influence of the Linker"
-
URL:[Link]
-
Sources
Technical Guide: Applications of 1-Hydroxycyclopropane-1-carboxamide in LDHA Inhibitors
Executive Summary
1-Hydroxycyclopropane-1-carboxamide represents a specialized pharmacophore used in the design of isoform-selective allosteric inhibitors of Lactate Dehydrogenase A (LDHA). Unlike classical orthosteric inhibitors that mimic pyruvate or NADH (often lacking selectivity between LDHA and LDHB), derivatives containing this conformationally restricted cyclopropane moiety bind to a novel allosteric pocket at the tetramer interface. This guide analyzes the mechanistic advantages, synthesis, and comparative performance of this motif, specifically highlighting its application in dibenzofuran-based inhibitors (e.g., Compound 7 from ACS Omega 2020).
Mechanistic Insight & Structural Logic
The Challenge: LDHA and LDHB share ~75% sequence identity, with active sites being nearly identical. Orthosteric inhibitors (e.g., Oxamate, FX11) often fail to discriminate between isoforms, leading to potential off-target toxicity in aerobic tissues (heart/brain) where LDHB is critical.
The Solution: 1-Hydroxycyclopropane-1-carboxamide Motif This moiety acts as a rigid, polar "anchor" that exploits a less conserved allosteric site.
-
Conformational Restriction: The cyclopropane ring locks the orientation of the hydroxyl and amide groups, reducing the entropic penalty upon binding.
-
Allosteric Binding: In dibenzofuran-based inhibitors, this motif protrudes from the core scaffold to interact with residues on an adjacent monomer (e.g., Chain A to Chain B), stabilizing the tetramer in a non-functional state or preventing the dynamic fluctuations required for catalysis.
-
Isoform Selectivity: The binding pocket involves residues that differ subtly between LDHA and LDHB, allowing for high selectivity (e.g., >100-fold in optimized analogs).
Figure 1: Mechanistic differentiation between classical orthosteric inhibitors and 1-hydroxycyclopropane-1-carboxamide based allosteric inhibitors.
Comparative Performance Analysis
The following table compares Compound 7 (containing the 1-hydroxycyclopropane-1-carboxamide moiety) against standard LDHA inhibitors.
| Feature | Compound 7 (Allosteric) | FX11 (Orthosteric) | GNE-140 (Orthosteric) | Oxamate (Competitive) |
| Core Motif | 1-Hydroxycyclopropane-1-carboxamide | Gossypol derivative | Piperidine-dione | Pyruvate analog |
| Binding Site | Tetramer Interface (Allosteric) | NADH Pocket | Active Site | Pyruvate Pocket |
| IC50 (LDHA) | 0.757 µM | ~8 µM | 0.005 µM | ~800 µM |
| Selectivity (A vs B) | High (Isoform Selective) | Moderate | Low/Moderate | None |
| Mechanism | Stabilizes inactive tetramer conformation | Competes with NADH | Competes with NADH/Pyruvate | Competes with Pyruvate |
| Key Advantage | Reduced risk of LDHB-related cardiotoxicity | Cell permeability | High Potency | Historical benchmark |
Key Insight: While GNE-140 is more potent (nanomolar), the 1-hydroxycyclopropane-1-carboxamide derivatives offer a superior selectivity profile by targeting the unique interface residues rather than the conserved active site.
Experimental Protocols
Context: This moiety is often synthesized as a hydrochloride salt intermediate before coupling to the main inhibitor scaffold.
Reagents: 1-Hydroxycyclopropanecarboxylic acid, Thionyl chloride (SOCl2), Ammonium hydroxide (NH4OH), HCl in dioxane.
-
Acid Chloride Formation: Dissolve 1-hydroxycyclopropanecarboxylic acid in dry dichloromethane (DCM). Add SOCl2 (1.5 eq) dropwise at 0°C. Reflux for 2 hours. Evaporate solvent to yield the acid chloride.
-
Amidation: Redissolve residue in dry DCM. Add concentrated NH4OH (excess) at 0°C. Stir at room temperature for 4 hours.
-
Isolation: Extract with ethyl acetate. Wash with brine, dry over Na2SO4, and concentrate.
-
Salt Formation: Dissolve the crude amide in dioxane. Add 4M HCl in dioxane. Precipitate the hydrochloride salt.
-
Yield: Typically >80%.
-
Validation: 1H NMR (DMSO-d6) should show cyclopropane protons (multiplets at ~0.9–1.2 ppm) and amide protons.
-
Context: Validating the inhibitory activity of the synthesized compound.
Principle: Measure the decrease in NADH absorbance/fluorescence as Pyruvate is converted to Lactate.
-
Buffer Preparation: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.01% Tween-20.
-
Enzyme Mix: Dilute recombinant human LDHA to 2 nM (final concentration) in buffer.
-
Compound Treatment: Add test compound (dissolved in DMSO) to the enzyme mix. Incubate for 15 minutes at 25°C. (Keep DMSO < 2%).
-
Substrate Initiation: Add substrate mix: Pyruvate (200 µM) and NADH (200 µM).
-
Detection: Monitor NADH depletion immediately:
-
Absorbance: 340 nm.
-
Fluorescence: Ex 340 nm / Em 460 nm.
-
-
Data Analysis: Calculate slope (rate) over the linear phase (0–10 min). Determine % Inhibition relative to DMSO control. Fit to Hill equation to derive IC50.
Synthesis Workflow Diagram
Figure 2: Synthetic route for generating the 1-hydroxycyclopropane-1-carboxamide building block.
References
-
Structural Evidence for Isoform-Selective Allosteric Inhibition of Lact
-
Discovery of Potent Human Lact
- Source: Journal of Medicinal Chemistry (Contextual reference for orthosteric comparison).
- Context: Provides benchmarks for orthosteric inhibitor potency (GNE-140 series).
-
Lact
- Source: United States Biological / MedChemExpress D
- Context: Reference data for FX11 (NADH competitive inhibitor).
Sources
Publish Comparison Guide: 1-Hydroxycyclopropane-1-carboxamide Moiety in KLK6 Inhibitor Research
The 1-Hydroxycyclopropane-1-carboxamide moiety represents a specialized pharmacophore in the design of neutral, small-molecule inhibitors for Kallikrein-related peptidase 6 (KLK6). Unlike traditional benzamidine-based inhibitors that rely on a highly basic P1 group to interact with Asp189 in the S1 pocket, this moiety facilitates potent binding through neutral, hydrogen-bonding interactions, offering superior membrane permeability and metabolic stability.
This guide analyzes the application of this moiety, specifically within the context of DKFZ-patented scaffolds (e.g., EP3305781A1) and related medicinal chemistry efforts.[1][2]
Executive Summary
KLK6 is a trypsin-like serine protease implicated in neurodegenerative diseases (Multiple Sclerosis, Alzheimer's) and invasive cancers (Ovarian, Pancreatic). Traditional inhibitors (benzamidines) suffer from poor bioavailability due to their charged nature. The 1-Hydroxycyclopropane-1-carboxamide moiety has emerged as a critical neutral bioisostere , allowing for the development of inhibitors that maintain high affinity for the KLK6 active site while significantly improving physicochemical properties like lipophilicity and blood-brain barrier (BBB) permeability.
Technical Profile: The 1-Hydroxycyclopropane-1-carboxamide Moiety[3][4][5]
Chemical Identity
-
Structure: A cyclopropane ring substituted at the C1 position with both a hydroxyl group (-OH) and a carboxamide group (-CONH-R).
-
Role in Inhibition: Acts as a conformational constraint and a hydrogen-bond donor/acceptor motif. It often serves as a "cap" or a P1-P1' mimic, locking the inhibitor in a bioactive conformation that fits the S1-S2 subsite interface.
-
Key Advantage: Unlike the flexible and charged arginine mimetics, this moiety is neutral and rigid , reducing the entropic penalty of binding.
Mechanism of Action
In the context of KLK6 inhibition (specifically the series described in EP3305781A1 ), this moiety is typically coupled to an aromatic scaffold (e.g., a substituted pyrazole or phenyl group).
-
Binding Mode: The hydroxyl group can engage in direct H-bonding with the active site residues (e.g., Ser195 or His57) or the oxyanion hole, while the cyclopropane ring fills the hydrophobic S1' or S2 pocket.
-
Neutrality: By avoiding a permanent positive charge, these inhibitors avoid the "cation trapping" effect seen with benzamidines, allowing them to cross cell membranes and potentially the BBB to reach CNS targets.
Comparative Analysis: Performance vs. Alternatives
The following table compares inhibitors containing the 1-Hydroxycyclopropane-1-carboxamide moiety against standard KLK6 inhibitor classes.
| Feature | 1-Hydroxycyclopropane Carboxamides | Benzamidines (e.g., DKFZ-917) | Depsipeptides (e.g., DKFZ-251) | Kunitz Domains (e.g., APPI-4M) |
| P1 Charge State | Neutral | Cationic (+) | Neutral | Protein Surface |
| Mechanism | Reversible, Competitive | Reversible, Competitive | Transient Covalent (Acyl-enzyme) | Tight Binding Protein |
| Potency ( | nM range (Structure dependent) | < 10 nM | ~50 nM | < 1 nM |
| Selectivity | High (Tunable via R-group) | Moderate (hits Trypsin/Thrombin) | High (KLK6 vs KLK1/8) | Very High |
| Metabolic Stability | High (Amide bond) | Moderate | Low (Ester hydrolysis) | High (Proteolysis resistant variants) |
| Cell Permeability | High (Lipophilic) | Low (Charged) | High | Zero (Biologic) |
| Primary Application | CNS / Intracellular Targets | Extracellular Plasma Assays | Activity-Based Probes | Imaging / Extracellular Therapy |
Key Insights:
-
Vs. Benzamidines: The 1-hydroxycyclopropane moiety solves the permeability issue. While benzamidines (DKFZ-917) are potent, they cannot easily treat CNS disorders like MS. The neutral carboxamide can.
-
Vs. Depsipeptides: Depsipeptides (DKFZ-251) are neutral but contain a labile ester bond, limiting their half-life in vivo. The carboxamide linkage in the 1-hydroxycyclopropane moiety is metabolically robust.
Experimental Protocols
Synthesis of the Moiety (Representative Workflow)
Based on patent EP3305781A1 methodologies.
Reagents: 1-Hydroxycyclopropanecarboxylic acid, Amine scaffold (e.g., 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine), EDCI, HOBt, DMF.
-
Activation: Dissolve 1-hydroxycyclopropanecarboxylic acid (1.0 eq) in dry DMF. Add EDCI (1.1 eq) and HOBt (1.0 eq) at 0°C. Stir for 30 mins to form the active ester.
-
Coupling: Add the amine scaffold (1.0 eq) and a base (DIPEA, 2.0 eq) to the mixture.
-
Reaction: Allow to warm to room temperature and stir for 12-18 hours under
atmosphere. -
Workup: Dilute with EtOAc, wash with 1N HCl, sat.
, and brine. Dry over . -
Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product is the N-substituted-1-hydroxycyclopropane-1-carboxamide .
Fluorogenic KLK6 Inhibition Assay
Objective: Determine the
-
Buffer Prep: 50 mM Tris-HCl, 150 mM NaCl, 0.01% Tween-20, pH 8.0.
-
Enzyme: Recombinant human KLK6 (pro-enzyme activated with Lysyl Endopeptidase or Enterokinase). Final conc: 1-5 nM.
-
Substrate: Ac-Arg-Arg-AMC (or similar fluorogenic substrate). Final conc: 50
M ( approx). -
Procedure:
-
Incubate KLK6 with varying concentrations of the inhibitor (0.1 nM to 10
M) for 15 mins at 25°C. -
Add substrate to initiate the reaction.
-
Monitor fluorescence (Ex: 380 nm, Em: 460 nm) for 30 mins in kinetic mode.
-
-
Analysis: Plot initial velocity (
) vs. [Inhibitor]. Fit to the Morrison equation (for tight binders) or standard dose-response curve to calculate .
Visualization: KLK6 Inhibition Pathways[6]
The following diagram illustrates the role of KLK6 in pathology and how the 1-Hydroxycyclopropane-1-carboxamide inhibitor intervenes, contrasting with other inhibitor types.
Caption: Comparative mechanism of KLK6 inhibitors. The 1-Hydroxycyclopropane moiety (Green) offers unique stability and permeability advantages for CNS/intracellular targeting compared to traditional charged (Blue) or labile inhibitors.
References
-
Deutsches Krebsforschungszentrum (DKFZ). (2018).[1][3] Chemical substances which inhibit the enzymatic activity of human kallikrein-related peptidase 6 (KLK6).[1][2][3][4][5] European Patent EP3305781A1. Link
-
De Vita, E., et al. (2018). Depsipeptides Featuring a Neutral P1 Are Potent Inhibitors of Kallikrein-Related Peptidase 6 with On-Target Cellular Activity.[6] Journal of Medicinal Chemistry, 61(19), 8859–8874. Link
-
Krenzer, S., et al. (2011).[7] Expression and function of the kallikrein-related peptidase 6 in the human melanoma microenvironment. Journal of Investigative Dermatology, 131(11), 2281-2288. Link
-
Li, Y., et al. (2021).[7] Identification of First-in-Class Inhibitors of Kallikrein-Related Peptidase 6 That Promote Oligodendrocyte Differentiation. Journal of Medicinal Chemistry, 64(9), 5667–5688. Link
-
Sananes, A., et al. (2018). A potent, proteolysis-resistant inhibitor of kallikrein-related peptidase 6 (KLK6) for cancer therapy, developed by combinatorial engineering. Journal of Biological Chemistry, 293(32), 12663-12680. Link
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Role of 1-hydroxycyclopropane-1-carboxamide in TBK1 kinase inhibition
A Comparative Guide to Small Molecule Inhibitors of TBK1 Kinase
Introduction to TANK-Binding Kinase 1 (TBK1) as a Therapeutic Target
TANK-binding kinase 1 (TBK1) is a serine/threonine kinase that plays a pivotal role in regulating innate immune responses.[1][2][3] As a non-canonical IκB kinase (IKK) family member, TBK1 is a key signaling node that integrates signals from various pattern recognition receptors (PRRs) to orchestrate cellular defense mechanisms, particularly against viral and bacterial infections.[1][2] Upon activation, TBK1 phosphorylates and activates transcription factors, most notably Interferon Regulatory Factor 3 (IRF3), leading to the production of type I interferons (IFN-I).[4][5][6] Beyond its role in immunity, TBK1 is implicated in a range of other cellular processes including autophagy, cell proliferation, and apoptosis.[1][6]
Dysregulation of TBK1 activity has been linked to the pathogenesis of various human diseases, including autoimmune disorders, inflammatory conditions, and certain cancers.[3][6][7] This has positioned TBK1 as an attractive therapeutic target for the development of small molecule inhibitors. This guide provides a comparative analysis of several well-characterized TBK1 inhibitors, offering insights into their potency, selectivity, and cellular activity. We also provide detailed protocols for key experiments to evaluate and compare the performance of these and other novel TBK1 inhibitors.
A note on the user's original topic: Initial searches for "1-hydroxycyclopropane-1-carboxamide" did not yield any published data linking it to TBK1 kinase inhibition. Therefore, this guide focuses on established and well-documented TBK1 inhibitors to provide a valuable and accurate comparative resource for researchers.
The TBK1 Signaling Pathway
The activation of TBK1 is a critical event in the innate immune response. It is typically initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by PRRs such as Toll-like receptors (TLRs) and the cGAS-STING pathway. This leads to the recruitment and activation of TBK1, which in turn phosphorylates downstream targets to mount an immune response.
Caption: Workflow for an in vitro TBK1 kinase assay.
Protocol 2: Cellular Assay for TBK1 Inhibition - Western Blot for Phospho-IRF3
This protocol assesses the ability of a compound to inhibit TBK1 activity within a cellular context by measuring the phosphorylation of its direct downstream target, IRF3.
Principle: In response to stimuli like poly(I:C), a TLR3 agonist, cellular TBK1 is activated and phosphorylates IRF3 at Ser396. A potent TBK1 inhibitor will block this phosphorylation event in a dose-dependent manner. [4] Materials:
-
A suitable cell line (e.g., RAW 264.7 macrophages, THP-1 monocytes, or HeLa cells)
-
Cell culture medium and supplements
-
Test inhibitor
-
Poly(I:C) (a synthetic analog of double-stranded RNA)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total IRF3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor (or DMSO as a vehicle control) for 1-2 hours.
-
Stimulate the cells with poly(I:C) (e.g., 10 µg/ml) for 45-60 minutes to activate the TBK1-IRF3 pathway.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IRF3 (Ser396) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Data Acquisition and Analysis:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total IRF3 and β-actin to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-IRF3 signal to the total IRF3 or β-actin signal.
-
Determine the extent of inhibition of IRF3 phosphorylation at each inhibitor concentration compared to the stimulated DMSO control.
-
Conclusion
The development of potent and selective TBK1 inhibitors is an active area of research with significant therapeutic potential. While the originally queried compound, 1-hydroxycyclopropane-1-carboxamide, does not appear to be a known TBK1 inhibitor, a range of other chemical tools are available to the research community. Compounds like BAY-985 and GSK8612 offer high selectivity for probing the specific roles of TBK1, while others such as BX795 and MRT67307, despite their off-target activities, can provide valuable insights when used with appropriate controls. The experimental protocols detailed in this guide provide a robust framework for the evaluation and comparison of novel TBK1 inhibitors, ensuring scientific integrity and reproducibility in the pursuit of new therapeutic agents targeting this critical kinase.
References
-
Clark, K., et al. (2009). Use of the Pharmacological Inhibitor BX795 to Study the Regulation and Physiological Roles of TBK1 and IκB Kinase ε. Journal of Biological Chemistry. Retrieved from [Link]
-
BellBrook Labs. (n.d.). BX 795 | TBK1 Inhibitor. Retrieved from [Link]
-
Fang, Y., et al. (2022). The TBK1/IKKε inhibitor amlexanox improves dyslipidemia and prevents atherosclerosis. JCI Insight. Retrieved from [Link]
-
Barbie, D. A., et al. (2013). Dissection of TBK1 signaling via phosphoproteomics in lung cancer cells. PNAS. Retrieved from [Link]
-
ResearchGate. (2023). TBK1-regulated signaling pathways in inflammatory responses occurring in activated macrophages. Retrieved from [Link]
-
AdooQ BioScience. (2024). Amlexanox is a Selective IKKε and TBK1 Inhibitor for Inflammatory Diseases Research. Retrieved from [Link]
-
Lefranc, J., et al. (2020). Discovery of BAY-985, a Highly Selective TBK1/IKKε Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Lefranc, J., et al. (2020). Discovery of BAY-985, a Highly Selective TBK1/IKKε Inhibitor. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2019). Discovery of BAY-985 a highly selective TBK1/Ikkε inhibitor. Retrieved from [Link]
-
protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Retrieved from [Link]
-
Zhang, Y., et al. (2023). TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases. MDPI. Retrieved from [Link]
-
Frontiers. (2024). TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression. Retrieved from [Link]
-
Sun, L., et al. (2024). Mechanism of TBK1 activation in cancer cells. e-Century Publishing Corporation. Retrieved from [Link]
-
protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Retrieved from [Link]
-
BellBrook Labs. (n.d.). A Validated TBK1 Inhibitor Screening Assay. Retrieved from [Link]
-
ResearchGate. (2022). Summary of current TBK1 inhibitors. Retrieved from [Link]
-
Reaction Biology. (n.d.). TBK1 Kinase Assay Service. Retrieved from [Link]
-
Llona-Minguez, S., et al. (2012). Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε. PLoS ONE. Retrieved from [Link]
-
Thomson, D. W., et al. (2019). Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Cregg, J., et al. (2014). Evaluating TBK1 as a Therapeutic Target in Cancers with Activated IRF3. Molecular Cancer Research. Retrieved from [Link]
-
ACS Publications. (2024). In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery. Retrieved from [Link]
-
ChemRxiv. (2022). Identification of TBK1 inhibitors using a combination of pharmacophore- and machine learning-based approaches. Retrieved from [Link]
-
Yu, T., et al. (2015). Selective TBK1/IKKi dual inhibitors with anti-cancer potency. Oncogene. Retrieved from [Link]
-
BPS Bioscience. (n.d.). TBK1 Assay Kit. Retrieved from [Link]
-
bioRxiv. (2022). Complex Intracellular Mechanisms of TBK1 Kinase Activation Revealed by a Specific Small Molecule Inhibitor. Retrieved from [Link]
-
OUCI. (2022). Complex Intracellular Mechanisms of TBK1 Kinase Activation Revealed by a Specific Small Molecule Inhibitor. Retrieved from [Link]
-
PubMed. (2022). Role of TBK1 Inhibition in Targeted Therapy of Cancer. Retrieved from [Link]
-
Li, Y., et al. (2024). TBK1 pharmacological inhibition mitigates osteoarthritis through attenuating inflammation and cellular senescence in chondrocytes. Arthritis Research & Therapy. Retrieved from [Link]
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- 4. Use of the Pharmacological Inhibitor BX795 to Study the Regulation and Physiological Roles of TBK1 and IκB Kinase ε: A DISTINCT UPSTREAM KINASE MEDIATES SER-172 PHOSPHORYLATION AND ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]
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- 7. Role of TBK1 Inhibition in Targeted Therapy of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Hydroxycyclopropane-1-carboxamide
Inferred Hazard Assessment and Profile
Due to the absence of a specific SDS for 1-Hydroxycyclopropane-1-carboxamide, a risk assessment must be inferred from its chemical structure and the known hazards of analogous compounds. The molecule contains a hydroxyl group, a cyclopropane ring, and a carboxamide functional group. The primary hazards are likely associated with irritation and unknown toxicity.
Data from closely related compounds support a cautious approach:
-
1-Hydroxy-1-cyclopropanecarboxylic acid (CAS 17994-25-1): The corresponding carboxylic acid is classified as a skin, eye, and respiratory irritant.[1][2]
-
Methyl 1-hydroxy-1-cyclopropane carboxylate (CAS 33689-29-1): The methyl ester is categorized as a highly flammable liquid and may also cause skin, eye, and respiratory irritation.[3][4]
-
General Carboxamides: This class of compounds can exhibit a range of toxicities, and their thermal decomposition can release toxic nitrogen oxides.
Based on this analysis, 1-Hydroxycyclopropane-1-carboxamide should be handled as, at minimum, an irritant with unknown systemic toxicity.
| Compound | CAS Number | Known Hazards | Physical Form |
| 1-Hydroxy-1-cyclopropanecarboxylic acid | 17994-25-1 | Causes skin irritation (H315), serious eye irritation (H319), may cause respiratory irritation (H335)[1][2] | Solid[1] |
| Methyl 1-hydroxy-1-cyclopropane carboxylate | 33689-29-1 | Highly flammable liquid and vapor (H225)[3][4] | Liquid |
| 1-Hydroxycyclopropane-1-carboxamide | N/A | (Inferred) Skin/Eye/Respiratory Irritant, Unknown Toxicity | Solid (Assumed) |
Mandatory Personal Protective Equipment (PPE) and Handling
Before beginning any work that will generate waste, ensure all necessary engineering controls and PPE are in place. The causality is simple: preventing exposure is the most effective safety measure.
-
Engineering Controls: All handling and waste collection procedures should be conducted within a properly functioning chemical fume hood to prevent the inhalation of any dusts or aerosols.[5]
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes or airborne particles.
-
Hand Protection: Use chemically resistant nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A flame-resistant laboratory coat should be worn at all times and kept fully fastened.[5]
Waste Segregation and Collection Protocol
Improper segregation is a primary cause of laboratory accidents and regulatory fines. This protocol ensures that 1-Hydroxycyclopropane-1-carboxamide waste is isolated correctly from the moment of generation.
Step 1: Waste Characterization
-
Unless dissolved in a solvent, pure 1-Hydroxycyclopropane-1-carboxamide waste should be classified as solid, non-halogenated chemical waste .
-
If the compound is in a solution, the solvent will determine the primary waste stream classification (e.g., flammable liquid waste, halogenated liquid waste). Never mix different waste streams.[6]
Step 2: Select the Appropriate Waste Container
-
Use a container made of a material chemically compatible with the waste. A high-density polyethylene (HDPE) container with a screw-top lid is a robust choice for solid chemical waste.[7][8]
-
The container must be in good condition, free from cracks or damage, and have a secure, leak-proof closure.[7]
Step 3: Label the Waste Container Correctly
-
Proper labeling is a critical regulatory and safety requirement.[9] Before any waste is added, affix a hazardous waste tag to the container.
-
The label must include:
-
The words "Hazardous Waste" [8]
-
The full chemical name: "1-Hydroxycyclopropane-1-carboxamide"
-
An accurate list of all constituents, including solvents if applicable.
-
The associated hazards (check boxes for "Irritant" and "Toxic").
-
The accumulation start date (the date the first drop of waste enters the container).
-
The name of the principal investigator and the laboratory location (building and room number).[8]
-
Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)
-
The designated waste container must be kept at or near the point of generation, under the control of laboratory personnel. This location is known as a Satellite Accumulation Area (SAA).[8][9]
-
The container must remain closed at all times except when actively adding waste.[8] This prevents the release of vapors and protects the lab environment.
-
Store the SAA container in a secondary containment bin to mitigate the impact of any potential leaks.
The following diagram illustrates the workflow for proper waste collection and segregation in the laboratory.
Caption: Waste management workflow from generation to EH&S pickup.
Final Disposal Procedures
The ultimate disposal of hazardous waste is a highly regulated process that must be managed by trained professionals.
-
Prohibited Disposal Methods: Under no circumstances should 1-Hydroxycyclopropane-1-carboxamide be disposed of down the drain or in the regular trash.[7][9] This is a violation of federal regulations, such as the Resource Conservation and Recovery Act (RCRA), and poses a significant threat to aquatic ecosystems and wastewater treatment facilities.[7]
-
Institutional EH&S Coordination: Once the waste container is full or has reached its accumulation time limit (typically 6-12 months, per institutional policy and EPA regulations), contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[9][10]
-
Documentation: Maintain a log of all hazardous waste generated and disposed of from your laboratory. This is essential for regulatory compliance and internal safety audits.
Spill and Emergency Response
Preparedness is key to mitigating the impact of an accidental release.
-
For a Small Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material into a dustpan to avoid creating airborne dust.
-
Place the spilled material and any contaminated cleaning supplies (e.g., paper towels) into a separate, sealable bag or container.
-
Label the container as "Spill Debris: 1-Hydroxycyclopropane-1-carboxamide" and dispose of it as hazardous waste through EH&S.
-
Clean the spill area with an appropriate solvent and decontaminate.
-
-
For a Large Spill:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and contact your institution's EH&S emergency line immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
By following this comprehensive guide, researchers can ensure the safe handling and proper disposal of 1-Hydroxycyclopropane-1-carboxamide, upholding the highest standards of laboratory safety and environmental stewardship.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
- Proper Disposal of (S)
- METHYL 1-HYDROXY-1-CYCLOPROPANE CARBOXYLATE, 90 Safety D
- 1-Hydroxy-1-cyclopropanecarboxylic acid 97 17994-25-1. Sigma-Aldrich.
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- 1-Hydroxy-1-cyclopropanecarboxylic acid | C4H6O3 | CID 2733160.
- Methyl 1-hydroxy-1-cyclopropane carboxylate | C5H8O3 | CID 2733178.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts.
- 1-Hydroxy-1-cyclopropanecarboxylic acid Property. ChemicalBook.
Sources
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
